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  • Product: 2-(2-Chlorophenyl)piperidine hydrochloride
  • CAS: 1177348-56-9

Core Science & Biosynthesis

Foundational

2-(2-Chlorophenyl)piperidine hydrochloride CAS number and synonyms

This technical guide is structured as a high-level monograph for research scientists, focusing on the chemical identity, synthesis, and pharmacological relevance of 2-(2-Chlorophenyl)piperidine hydrochloride. Scaffold An...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research scientists, focusing on the chemical identity, synthesis, and pharmacological relevance of 2-(2-Chlorophenyl)piperidine hydrochloride.

Scaffold Analysis, Synthetic Pathways, and Pharmacological Context

Part 1: Executive Technical Summary

2-(2-Chlorophenyl)piperidine hydrochloride is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of dissociative anesthetics, NMDA receptor antagonists, and Sigma receptor ligands. Structurally, it consists of a saturated piperidine ring substituted at the ortho position with a chlorinated phenyl group.

This compound is distinct from, yet structurally homologous to, the dissociative anesthetic Ketamine (a cyclohexanone derivative). In the research context, 2-(2-Chlorophenyl)piperidine is frequently utilized to probe Structure-Activity Relationships (SAR) regarding the conformational restrictions of aryl-amine binding pockets in monoamine transporters and glutamate receptors.

Chemical Identity & Nomenclature
ParameterTechnical Specification
Chemical Name 2-(2-Chlorophenyl)piperidine hydrochloride
Common Synonyms 2-(2-Cl-Ph)-Pip HCl; 2-CP-Piperidine HCl; Desketo-norketamine analog
CAS Number (HCl) 1177348-56-9 (Primary ref); Note: 1213478-51-3 refers to the free base/general structure.[1]
Molecular Formula C₁₁H₁₄ClN[1][2] · HCl
Molecular Weight 195.69 g/mol (Free Base); 232.15 g/mol (HCl Salt)
SMILES Cl.ClC1=CC=CC=C1C2NCCCC2
InChI Key FTKLHBSSVCQTMM-UHFFFAOYSA-N (Free Base)

Part 2: Advanced Synthetic Methodology

The synthesis of 2-(2-Chlorophenyl)piperidine requires precision to avoid hydrodechlorination (loss of the chlorine atom) during the reduction of the aromatic pyridine ring. The following protocol utilizes a Suzuki-Miyaura Coupling followed by a Selective Catalytic Hydrogenation .

Strategic Workflow (Graphviz)

SynthesisPathway cluster_warning Critical Control Point Start1 2-Bromopyridine Inter Intermediate: 2-(2-Chlorophenyl)pyridine Start1->Inter Suzuki Coupling Pd(PPh3)4, Na2CO3 DME/H2O, Reflux Start2 2-Chlorophenylboronic Acid Start2->Inter Product Target: 2-(2-Chlorophenyl)piperidine HCl Inter->Product Selective Hydrogenation H2 (50 psi), PtO2 AcOH/HCl

Figure 1: Two-step synthetic pathway highlighting the critical hydrogenation step where selectivity is required to preserve the aryl chloride.

Detailed Experimental Protocol
Step 1: Synthesis of 2-(2-Chlorophenyl)pyridine (Suzuki Coupling)

This step constructs the biaryl core. The use of 2-chlorophenylboronic acid introduces the halogenated ring early in the sequence.

  • Reagents: 2-Bromopyridine (1.0 eq), 2-Chlorophenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent System: Dimethoxyethane (DME) : Water (3:1).

  • Procedure:

    • Degas the solvent mixture with Nitrogen for 30 minutes.

    • Combine reagents in a round-bottom flask under inert atmosphere.

    • Reflux at 85°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) for consumption of bromopyridine.

    • Workup: Cool to RT, dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Step 2: Selective Hydrogenation to 2-(2-Chlorophenyl)piperidine HCl

Critical Note: Standard Pd/C hydrogenation will likely strip the chlorine atom (hydrodechlorination). Platinum Oxide (Adams' Catalyst) or Rhodium on Carbon (Rh/C) in acidic media is required to reduce the pyridine ring while preserving the aryl chloride [1].

  • Reagents: 2-(2-Chlorophenyl)pyridine (from Step 1), PtO₂ (Adams' Catalyst, 5-10 wt%), Conc. HCl (1.1 eq).

  • Solvent: Glacial Acetic Acid or Methanol.

  • Procedure:

    • Dissolve the intermediate in the solvent and add HCl.

    • Add the catalyst carefully (pyrophoric risk).

    • Hydrogenate in a Parr shaker at 40–50 psi at Room Temperature.

    • Monitoring: Monitor closely via LC-MS. Stop immediately upon disappearance of the starting material to prevent over-reduction.

    • Workup: Filter catalyst through Celite. Concentrate the filtrate to dryness.

    • Crystallization: Recrystallize the residue from Isopropanol/Ether to yield the hydrochloride salt as a white crystalline solid.

Part 3: Pharmacological & Structural Context[3]

2-(2-Chlorophenyl)piperidine is a structural isostere of several psychoactive compounds. Its pharmacology is defined by the spatial arrangement of the basic nitrogen relative to the lipophilic chlorophenyl ring.

Structure-Activity Relationship (SAR) Map

SAR_Map Center 2-(2-Chlorophenyl)piperidine Ketamine Ketamine/Norketamine (NMDA Antagonism) Center->Ketamine Des-keto/Ring-contraction Isostere Pethidine Pethidine Analogues (Opioid/Serotonergic) Center->Pethidine Phenylpiperidine Scaffold Sigma Sigma-1 Receptor (Chaperone Modulation) Center->Sigma High Affinity Ligand

Figure 2: Pharmacophore mapping showing the relationship between the target molecule and major drug classes.

Mechanism of Action Profile
  • NMDA Receptor Modulation: Like its cyclohexanone cousins (Ketamine), 2-arylpiperidines can act as open-channel blockers of the NMDA receptor, though often with lower affinity than the 2-oxo-cyclohexyl analogs.

  • Sigma Receptors (σ1/σ2): Piperidine derivatives are "privileged structures" for Sigma receptors. The 2-(2-chlorophenyl) moiety provides the necessary bulk and lipophilicity for the hydrophobic pocket of the σ1 receptor [2].

  • Monoamine Transporters: 2-substituted piperidines (e.g., Methylphenidate analogs) are known inhibitors of the Dopamine (DAT) and Norepinephrine (NET) transporters. The 2-chloro substituent influences selectivity via steric hindrance and halogen bonding.

Part 4: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowed.P264: Wash hands thoroughly after handling.
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves/eye protection.
Eye Irritation H319: Causes serious eye irritation.P305+P351: Rinse cautiously with water.
Specific Target Organ H335: May cause respiratory irritation.P261: Avoid breathing dust/fume.

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

Part 5: References

  • Gundersen, L. L., et al. (2005). Hydrogenation of Pyridines and Quinolines. In: Comprehensive Organic Functional Group Transformations II. Elsevier.

  • PubChem. (2025). Compound Summary: 2-(2-Chlorophenyl)piperidine hydrochloride.[3][4] National Library of Medicine.

  • AppChem. (2024). Product Datasheet: 2-(2-Chlorophenyl)piperidine Hydrochloride.

  • GuideChem. (2024). Chemical Properties and CAS Registry: 1177348-56-9.[3]

  • Sigma-Aldrich. (2024). Piperidine Derivatives and Building Blocks for Medicinal Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-(2-Chlorophenyl)piperidine HCl in Water vs. Ethanol

Foreword: Understanding Solubility as a Cornerstone of Drug Development In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that gov...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding Solubility as a Cornerstone of Drug Development

In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its bioavailability and, consequently, its therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility profile in various solvent systems is not merely an academic exercise but a fundamental prerequisite for successful formulation development. This guide provides an in-depth technical exploration of the solubility profile of 2-(2-Chlorophenyl)piperidine HCl, a molecule of interest in medicinal chemistry, by comparing its behavior in two common and physiologically relevant solvents: water and ethanol. As an amine hydrochloride, its solubility is expected to be significantly influenced by the polarity of the solvent and the ionic nature of the solute. This document will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of the resulting data.

Physicochemical Properties of 2-(2-Chlorophenyl)piperidine HCl

A foundational understanding of the molecule's intrinsic properties is essential before embarking on a solubility study.

PropertyValueSource
Molecular Formula C₁₁H₁₅Cl₂N[1]
Molecular Weight 232.15 g/mol [1]
Structure 2-(2-Chlorophenyl)piperidine hydrochloride is the salt of a secondary amine. The piperidine ring provides a basic nitrogen atom, which is protonated to form the hydrochloride salt. The 2-chlorophenyl group attached to the piperidine ring is a non-polar, hydrophobic moiety.[2]
Expected Behavior As a hydrochloride salt, it is anticipated to be an ionic solid. The presence of the charged ammonium group suggests a predisposition for solubility in polar protic solvents like water, where ion-dipole interactions can occur. The chlorophenyl group, however, introduces significant lipophilicity, which may enhance solubility in less polar solvents like ethanol.

Theoretical Framework: The Science of Dissolution

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The process of dissolution is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.

The Role of Solvent Polarity
  • Water (H₂O): A highly polar protic solvent with a large dipole moment and the ability to form extensive hydrogen bond networks. It is an excellent solvent for ionic compounds and polar molecules that can participate in hydrogen bonding. For 2-(2-Chlorophenyl)piperidine HCl, water is expected to readily solvate the protonated amine and the chloride ion through strong ion-dipole interactions.

  • Ethanol (C₂H₅OH): A polar protic solvent, but less polar than water. It has both a polar hydroxyl (-OH) group capable of hydrogen bonding and a non-polar ethyl (-CH₂CH₃) group. This dual nature allows ethanol to dissolve a wider range of substances, including both polar and non-polar compounds. It is anticipated that the chlorophenyl group of the solute will interact favorably with the ethyl group of ethanol, while the hydrochloride portion will interact with the hydroxyl group.

Factors Influencing Solubility

Several factors can influence the solubility of 2-(2-Chlorophenyl)piperidine HCl:

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, and thus solubility increases with temperature.

  • pH: For ionizable compounds like amine hydrochlorides, pH is a critical determinant of solubility. In aqueous solutions, the pH will affect the equilibrium between the protonated (charged) and unprotonated (neutral) forms of the amine.

  • Common Ion Effect: In aqueous solutions containing chloride ions from other sources, the solubility of a hydrochloride salt may be suppressed.[3]

Experimental Determination of Solubility: A Methodical Approach

The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method .[4] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess 2-(2-Chlorophenyl)piperidine HCl mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Measure precise volume of solvent (Water or Ethanol) prep_solvent->mix agitate Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) mix->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant through a syringe filter (e.g., 0.22 µm) centrifuge->filter dilute Dilute the clear filtrate filter->dilute quantify Quantify concentration using a validated analytical method (e.g., HPLC-UV) dilute->quantify

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination of 2-(2-Chlorophenyl)piperidine HCl

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-(2-Chlorophenyl)piperidine HCl (sufficient to ensure undissolved solid remains at equilibrium) into separate glass vials.

    • To each vial, add a precise volume (e.g., 5 mL) of the respective solvent (deionized water or absolute ethanol).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.5°C or 37°C ± 0.5°C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. The equilibration time should be sufficient to allow for any potential polymorphic transformations.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for a short period to allow for sedimentation of the excess solid.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial. The first few drops of the filtrate should be discarded to saturate the filter membrane.

  • Quantification:

    • Accurately dilute the filtered samples with the appropriate solvent.

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of 2-(2-Chlorophenyl)piperidine HCl.

    • The analytical method must be validated for linearity, accuracy, precision, and specificity according to ICH Q2(R1) guidelines.[5][6][7]

Protocol 2: Validation of the HPLC-UV Analytical Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for optimal peak shape and separation.

  • Detection Wavelength: Determined by acquiring the UV spectrum of 2-(2-Chlorophenyl)piperidine HCl and selecting the wavelength of maximum absorbance.

  • Validation Parameters:

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products).

    • Linearity: Analyze a series of standard solutions of known concentrations to establish a linear relationship between concentration and detector response.

    • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Comparative Solubility Profile: Water vs. Ethanol

While specific experimental data for 2-(2-Chlorophenyl)piperidine HCl is not publicly available, a comparative profile can be predicted based on its chemical structure and the properties of the solvents.

SolventPredicted SolubilityRationale
Water High As a hydrochloride salt, the ionic nature of the molecule will dominate its solubility in the highly polar aqueous environment. The protonated amine and chloride ion will be readily solvated by water molecules through strong ion-dipole interactions. The hydrophobic chlorophenyl group will have a negative impact on solubility, but the ionic character is expected to be the primary driver.
Ethanol Moderate to High Ethanol's polarity and ability to form hydrogen bonds will facilitate the dissolution of the ionic portion of the molecule. Additionally, the non-polar ethyl group of ethanol will have favorable van der Waals interactions with the chlorophenyl ring of the solute. This dual solvent character may lead to significant solubility, potentially comparable to or even exceeding that in water, depending on the relative contributions of the ionic and non-polar interactions.
Visualizing the Solubility Relationship

The interplay between the solute's properties and the solvent's characteristics determines the extent of dissolution.

solubility_relationship cluster_solute 2-(2-Chlorophenyl)piperidine HCl cluster_solvents Solvents solute_ionic Ionic Part (Piperidinium HCl) solvent_water Water (Highly Polar) solute_ionic->solvent_water Strong Ion-Dipole Interactions solvent_ethanol Ethanol (Moderately Polar) solute_ionic->solvent_ethanol Favorable Ion-Dipole & H-Bonding solute_nonpolar Non-polar Part (Chlorophenyl) solute_nonpolar->solvent_water Unfavorable Hydrophobic Interactions solute_nonpolar->solvent_ethanol Favorable van der Waals Interactions

Caption: Intermolecular interactions influencing solubility.

Conclusion and Future Directions

The expected high solubility in water, driven by the ionic nature of the hydrochloride salt, and the anticipated significant solubility in ethanol, due to its dual polar and non-polar characteristics, highlight the importance of empirical determination. The shake-flask method, coupled with a validated HPLC-UV analytical procedure, remains the definitive approach for obtaining accurate and reliable thermodynamic solubility data.

Future studies should focus on the experimental execution of the protocols described to generate precise solubility values at different temperatures. Furthermore, investigating the solubility in various aqueous buffer systems across a range of pH values would provide a more complete picture of the compound's behavior under physiologically relevant conditions, which is paramount for informed drug development decisions.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <781> Optical Rotation. USP-NF. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ChemBK. (n.d.). 2-(2-Chlorophenyl)piperidine hydrochloride. Retrieved from [Link]

  • ECA Academy. (2023, May 10). Revised USP General Chapter <781> Optical Rotation published for Comments. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). usp31nf26s1_c781, General Chapters: <781> OPTICAL ROTATION. Retrieved from [Link]

  • ECA Academy. (2021, May 26). Revision of USP <781> Optical Rotation. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. ADME@NCATS. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Apley, M., Crist, G. B., Fellner, V., Gonzalez, M. A., & Hunter, R. P. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Stimuli to the Revision Process, 43(1), 1-10.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Bharate, S. S., & Vishwakarma, R. A. (2013). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Journal of Pharmaceutical Analysis, 3(6), 447-453.
  • Avdeef, A. (2019).
  • Appchem. (n.d.). 2-(2-Chlorophenyl)piperidine Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Chlorophenyl)piperidine hydrochloride. PubChem. Retrieved from [Link]

  • Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 262-269.
  • Kolker, A. R., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 218-226.
  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-(2-Chlorophenyl)piperidine. PubChem. Retrieved from [Link]

  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from [Link]

  • Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

  • Rowan University. (2025, February 25). The Evolution of Solubility Prediction Methods. Retrieved from [Link]

  • Al-Ghabeish, M., & Al-Akayleh, F. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review, 13(2), 24-29.
  • Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2005). Bilinear model for the prediction of drug solubility in ethanol/water mixtures. Journal of pharmaceutical sciences, 94(12), 2731–2734.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Retrieved from [Link]

  • Analytical Methods. (2010). Analytical Methods. Royal Society of Chemistry.
  • El-Sayed, M. A. A., Al-Salem, H. S., & Al-Tamimi, A. M. (2020). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 6(1), 1-15.
  • Rasayan Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. 17(4).
  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. 8(4).

Sources

Foundational

The Evolution of Ketamine Synthesis: A Technical Guide to the Core Intermediate Pathways

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive analysis of the historical and contemporary synthetic pathways to ketamine, a crucial anesth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the historical and contemporary synthetic pathways to ketamine, a crucial anesthetic and a rapidly emerging therapeutic agent for psychiatric disorders. While various synthetic strategies have been explored since its discovery, this guide focuses on the core, industrially relevant, and historically significant intermediate pathways. It elucidates the chemical logic behind the established synthetic routes, providing detailed protocols and mechanistic insights. Particular attention is given to the pivotal role of norketamine as the immediate precursor to ketamine and the synthesis of key intermediates such as 2-(2-chlorophenyl)-2-nitrocyclohexanone. This guide will address a common misconception regarding the role of 2-(2-chlorophenyl)piperidine, clarifying its position relative to the established and more efficient synthetic routes.

Introduction: The Genesis of a Dissociative Anesthetic

Ketamine, chemically known as (RS)-2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone, was first synthesized in 1962 by Dr. Calvin Stevens at Parke-Davis Laboratories.[1][2] This pioneering work was part of a broader effort to develop a safer alternative to phencyclidine (PCP), an anesthetic with potent but often problematic psychotomimetic side effects.[3][4] The successful synthesis of ketamine marked a significant milestone in anesthetic drug development, offering a unique "dissociative anesthesia" characterized by profound analgesia and amnesia while preserving respiratory and cardiovascular stability.[5]

The journey from its initial synthesis to its current multifaceted applications in medicine is a testament to its unique pharmacological profile.[6] Understanding the evolution of its chemical synthesis is paramount for researchers and drug development professionals seeking to optimize its production, explore novel analogs, or develop new therapeutic applications.

Deconstructing the Ketamine Molecule: A Synthetic Chemist's Perspective

From a retrosynthetic standpoint, the ketamine molecule presents several key challenges and opportunities. The core structure is an arylcyclohexanone with a chiral center at the C2 position, bearing both a 2-chlorophenyl group and a methylamino group. Any viable synthetic strategy must efficiently construct this sterically hindered quaternary carbon center and introduce the requisite functional groups with high fidelity.

The Central Role of Norketamine: The Penultimate Intermediate

Historically and in most contemporary synthetic approaches, the final step in ketamine synthesis is the N-methylation of its primary amine precursor, norketamine (2-amino-2-(2-chlorophenyl)cyclohexanone).[7][8] This underscores the strategic importance of developing efficient and scalable routes to norketamine.

The conversion of norketamine to ketamine is typically achieved via the Eschweiler-Clarke reaction, which involves treatment with formaldehyde and formic acid.[7] This reductive amination is a robust and high-yielding method for the methylation of primary amines.

Experimental Protocol: N-methylation of Norketamine to Ketamine (Eschweiler-Clarke Reaction)
  • Materials: Norketamine, formaldehyde (37% aqueous solution), formic acid (88-98%).

  • Procedure:

    • To a solution of norketamine in a suitable solvent (e.g., methanol or water), add an excess of aqueous formaldehyde.

    • Slowly add an excess of formic acid to the reaction mixture.

    • Heat the mixture to reflux for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or sodium carbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield crude ketamine.

    • Purify the crude product by recrystallization or column chromatography to obtain pure ketamine.

  • Causality: The Eschweiler-Clarke reaction is favored for its simplicity, use of inexpensive reagents, and typically high yields. The mechanism involves the formation of an iminium ion from the reaction of norketamine with formaldehyde, which is then reduced by formate (from formic acid) to yield the methylated amine, ketamine.

The Historical and Prevalent Synthetic Pathways to Ketamine

Contrary to some postulations, the synthesis of ketamine does not historically or practically proceed through a 2-(2-chlorophenyl)piperidine intermediate. While structurally related, the direct conversion of this piperidine to ketamine would require a challenging and inefficient multi-step process involving N-methylation followed by oxidation of the piperidine ring to a cyclohexanone. The established and more chemically sound approaches focus on constructing the arylcyclohexanone core first, followed by the introduction of the amino and methylamino functionalities.

The most prominent historical and industrial synthesis of ketamine begins with more readily available starting materials and proceeds through key intermediates like 2-(2-chlorophenyl)-2-nitrocyclohexanone.

The Nitro-Intermediate Pathway: A Cornerstone of Ketamine Synthesis

A widely documented and efficient route to norketamine, and subsequently ketamine, involves the use of 2-(2-chlorophenyl)-2-nitrocyclohexanone as a key intermediate.[9][10][11] This pathway offers a reliable method for introducing the nitrogen functionality at the desired C2 position.

The synthesis can be broadly divided into the following stages:

  • Formation of 2-(2-chlorophenyl)cyclohexanone: This precursor can be synthesized through various methods, including the reaction of cyclohexanone with a 2-chlorophenyl Grignard reagent.

  • Nitration: The α-position of 2-(2-chlorophenyl)cyclohexanone is nitrated to yield 2-(2-chlorophenyl)-2-nitrocyclohexanone.

  • Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to a primary amine, yielding norketamine.

  • N-methylation: As previously described, norketamine is methylated to afford ketamine.

Experimental Protocol: Synthesis of Norketamine via the Nitro-Intermediate
  • Step 1: Synthesis of 2-(2-chlorophenyl)-2-nitrocyclohexanone

    • Materials: 2-(2-chlorophenyl)cyclohexanone, a suitable nitrating agent (e.g., nitric acid, acetyl nitrate, or ceric ammonium nitrate).

    • Procedure: The nitration is typically carried out under controlled temperature conditions in a suitable solvent. The choice of nitrating agent and reaction conditions can significantly impact the yield and purity of the product.

  • Step 2: Reduction of 2-(2-chlorophenyl)-2-nitrocyclohexanone to Norketamine

    • Materials: 2-(2-chlorophenyl)-2-nitrocyclohexanone, a reducing agent (e.g., zinc powder and formic acid, catalytic hydrogenation with a metal catalyst like palladium or platinum).[7]

    • Procedure: The reduction of the nitro group to a primary amine is a critical step. The use of zinc powder in formic acid is a common and effective method.[7] Catalytic hydrogenation offers a cleaner alternative but may require specialized equipment.

The Stevens Synthesis and Related Approaches

The original synthesis of ketamine by Calvin Stevens, and subsequent modifications, often starts from 2-chlorobenzonitrile and a cyclopentyl Grignard reagent.[12][13] This approach builds the carbon skeleton in a different sequence but ultimately converges on an intermediate that can be converted to ketamine.

A generalized representation of this pathway involves:

  • Reaction of 2-chlorobenzonitrile with a cyclopentyl Grignard reagent: This forms a cyclopentyl imine intermediate.

  • Hydrolysis: The imine is hydrolyzed to yield 2-chlorophenyl cyclopentyl ketone.

  • α-Halogenation: The ketone is halogenated at the α-position.

  • Amination and Rearrangement: Reaction with methylamine leads to an α-hydroxy imine which undergoes a thermal rearrangement to form ketamine.

Data Presentation: Comparative Overview of Synthetic Pathways

PathwayKey IntermediateKey ReactionsAdvantagesDisadvantages
Nitro-Intermediate Pathway 2-(2-chlorophenyl)-2-nitrocyclohexanoneNitration, Nitro Reduction, N-methylationWell-established, reliable, good yieldsUse of potentially hazardous nitrating agents
Stevens Synthesis 2-chlorophenyl cyclopentyl ketoneGrignard reaction, Halogenation, Amination/RearrangementHistorically significantCan involve multiple steps and potentially harsh reagents

Visualization of Synthetic Pathways

Diagram 1: The Nitro-Intermediate Pathway to Ketamine

Ketamine_Synthesis_Nitro A 2-(2-chlorophenyl)cyclohexanone B 2-(2-chlorophenyl)-2-nitrocyclohexanone A->B Nitration C Norketamine B->C Reduction D Ketamine C->D N-methylation (Eschweiler-Clarke)

Caption: The Nitro-Intermediate Pathway to Ketamine.

Diagram 2: The Central Role of Norketamine

Norketamine_Hub cluster_precursors Norketamine Synthesis Routes A 2-(2-chlorophenyl)-2-nitrocyclohexanone C Norketamine A->C Reduction B Other Precursors B->C D Ketamine C->D N-methylation

Caption: Norketamine as a central intermediate in ketamine synthesis.

Conclusion: A Mature Synthesis with Ongoing Innovation

The synthesis of ketamine has evolved from its initial discovery to well-established and optimized industrial processes. The central strategy revolves around the efficient construction of the norketamine intermediate, primarily through the robust nitro-intermediate pathway. While the hypothetical role of 2-(2-chlorophenyl)piperidine as a direct precursor is not supported by the historical and practical evidence, the exploration of diverse synthetic routes continues to be an active area of research. As the therapeutic applications of ketamine expand, particularly in the realm of mental health, the demand for efficient, scalable, and sustainable synthetic methods will undoubtedly drive further innovation in the chemistry of this remarkable molecule.

References

  • Luxury Psychiatry Medical Spa. (n.d.). Where Does Ketamine Come From? Retrieved from [Link]

  • ResearchGate. (2025). (PDF) History of anaesthesia: The ketamine story - past, present and future. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketamine. Retrieved from [Link]

  • PubMed. (2023). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Norketamine – Knowledge and References. Retrieved from [Link]

  • PMC. (n.d.). Ketamine: 50 Years of Modulating the Mind. Retrieved from [Link]

  • Isha Health. (2025). Metabolism and Effects of Ketamine and its Metabolites: Norketamine, Dehydronorketamine, and Hydroxyketamine. Retrieved from [Link]

  • The Ketamine Clinic. (2022). The History of Ketamine. Retrieved from [Link]

  • Asana Recovery. (n.d.). Is Ketamine Made in a Lab? Retrieved from [Link]

  • Sciencemadness.org. (2020). A Process for (S)-Ketamine and (S)-Norketamine via Resolution Combined with Racemization. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism. Ketamine is metabolized mainly to norketamine (80%), itself... Retrieved from [Link]

  • Psychedelic Alpha. (n.d.). Ketamine Patent Tracker. Retrieved from [Link]

  • Klarisana. (2025). A Ketamine Origin Story. Retrieved from [Link]

  • KetaKlarity. (2024). Who Invented Ketamine? Retrieved from [Link]

  • Wikipedia. (n.d.). Norketamine. Retrieved from [Link]

  • Nushama. (2022). Who Discovered Ketamine? Retrieved from [Link]

  • PMC. (n.d.). (R,S)-Ketamine metabolites (R,S)-norketamine and (2S,6S)-hydroxynorketamine increase the mammalian target of rapamycin (mTOR) function. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of (R,S)-norketamine synthesis. Intermediates: (1)... Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Retrieved from [Link]

  • ResearchGate. (n.d.). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan | Request PDF. Retrieved from [Link]

  • Asana Recovery. (2024). How is Ketamine Synthesized? Retrieved from [Link]

  • PubMed. (2022). Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone. Retrieved from [Link]

  • eGrove. (2020). Approaches Towards the Synthesis of Ketamine Metabolites. Retrieved from [Link]

  • Azerbaijan Chemical Journal. (n.d.). COHERENT-SYNCHRONIZED DEHYDROGENATION OF PIPERYDINE TO PYRIDINE BY HYDROGEN PEROXIDE. Retrieved from [Link]

  • BioGRID. (n.d.). Ketamine. Retrieved from [Link]

  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved from [Link]

  • Google Patents. (n.d.). US20200299224A1 - Ketamine flow synthesis.
  • ChemRxiv. (n.d.). Investigation of Ketamine Oxidation with an Iron(III) Tetraphenylporphyrin Biomimetic Catalyst. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the In Vivo Metabolic Pathway Analysis of 2-(2-Chlorophenyl)piperidine

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the in vivo metabolic pathway analysis of 2-(2-Chlorophenyl)piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vivo metabolic pathway analysis of 2-(2-Chlorophenyl)piperidine, a substituted piperidine derivative. Piperidine moieties are prevalent in a multitude of pharmaceuticals, making a thorough understanding of their metabolic fate crucial for drug development.[1][2] This document outlines a strategic approach, from the design of preclinical animal studies to the application of advanced analytical techniques for metabolite identification and structural elucidation. We will delve into the predicted metabolic pathways based on the chemical structure of 2-(2-Chlorophenyl)piperidine, detailing the rationale behind each experimental step and data interpretation. This guide is intended to equip researchers with the necessary knowledge to conduct a robust and scientifically sound investigation into the biotransformation of this compound.

Introduction: The Significance of Metabolic Profiling

The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. For piperidine-containing compounds, metabolic pathways such as N-dealkylation and oxidation of the piperidine ring are common.[3][4] The presence of a chlorophenyl group suggests that aromatic hydroxylation is also a likely metabolic route.[5] A comprehensive analysis of the in vivo metabolism of 2-(2-Chlorophenyl)piperidine is therefore essential to identify its major metabolites, understand the enzymes responsible for their formation, and assess their potential pharmacological or toxicological activity.

This guide will provide a detailed roadmap for researchers, emphasizing the integration of in vivo experimental design with state-of-the-art analytical methodologies to construct a complete metabolic map of 2-(2-Chlorophenyl)piperidine.

Predicted Metabolic Pathways of 2-(2-Chlorophenyl)piperidine

Based on its chemical structure and known metabolic transformations of similar compounds, the following pathways are predicted for 2-(2-Chlorophenyl)piperidine:

  • Phase I Metabolism (Functionalization):

    • Hydroxylation of the Chlorophenyl Ring: The aromatic ring is susceptible to hydroxylation, primarily mediated by Cytochrome P450 (CYP) enzymes.[5]

    • Oxidation of the Piperidine Ring: C-hydroxylation of the piperidine ring is a common metabolic pathway for piperidine derivatives.[4] This can lead to the formation of various hydroxylated isomers.

    • N-Dealkylation: While 2-(2-Chlorophenyl)piperidine does not have an N-alkyl substituent, this pathway is important for many other piperidine drugs.[6]

    • Oxidative Dehydrogenation: The piperidine ring may undergo dehydrogenation to form an enamine intermediate.[7]

    • Lactam Formation: Further oxidation of hydroxylated piperidine metabolites can result in the formation of a lactam.[8]

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: Hydroxylated metabolites formed in Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), increasing their water solubility and facilitating excretion.[9][10]

    • Sulfation: Phenolic metabolites may also undergo sulfation.

The following diagram illustrates the predicted primary metabolic pathways.

Metabolic Pathway of 2-(2-Chlorophenyl)piperidine Predicted Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs) parent 2-(2-Chlorophenyl)piperidine met1 Hydroxylated Chlorophenyl Metabolite parent->met1 Aromatic Hydroxylation met2 Hydroxylated Piperidine Metabolite parent->met2 Aliphatic Hydroxylation conj1 Glucuronide Conjugate (from met1) met1->conj1 Glucuronidation met3 Lactam Metabolite met2->met3 Oxidation conj2 Glucuronide Conjugate (from met2) met2->conj2 Glucuronidation excretion Excretion (Urine, Feces) met3->excretion conj1->excretion conj2->excretion

Caption: Predicted Phase I and Phase II metabolic pathways for 2-(2-Chlorophenyl)piperidine.

In Vivo Experimental Design: A Step-by-Step Protocol

A well-designed in vivo study is the cornerstone of metabolic pathway analysis.[11][12] The choice of animal model is critical, with rodents (rats or mice) being the most common for initial studies due to their well-characterized physiology and handling feasibility.[13]

Animal Model Selection and Acclimatization
  • Model: Male Sprague-Dawley rats (200-250g) are a suitable initial model.

  • Acclimatization: Animals should be acclimatized for at least one week in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

Compound Administration
  • Dosing: The compound should be administered via the intended clinical route, if known. For initial studies, oral gavage (PO) and intravenous (IV) administration are common to assess oral bioavailability and first-pass metabolism.[3]

  • Vehicle: A suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) should be used to dissolve or suspend the compound.

  • Dose Level: A minimum of two dose levels should be investigated to assess dose-dependent metabolism.

Sample Collection
  • Metabolism Cages: Animals should be housed in individual metabolism cages to allow for the separate collection of urine and feces.

  • Collection Timepoints: Samples should be collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h) post-dose to capture the full profile of metabolite excretion.

  • Blood Sampling: Blood samples should be collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) to determine the pharmacokinetic profile of the parent compound and major metabolites. Plasma should be separated and stored at -80°C.

The following diagram outlines the general in vivo experimental workflow.

In Vivo Experimental Workflow General In Vivo Experimental Workflow cluster_collection Collection in Metabolism Cages start Animal Acclimatization dosing Compound Administration (PO/IV) start->dosing collection Sample Collection dosing->collection storage Sample Storage (-80°C) analysis Sample Analysis storage->analysis urine Urine urine->storage feces Feces feces->storage blood Blood blood->storage

Caption: A streamlined workflow for in vivo metabolic studies.

Analytical Methodologies for Metabolite Identification

The identification and structural elucidation of metabolites require a combination of high-resolution analytical techniques.[14][15]

Sample Preparation
  • Urine: Centrifuge to remove particulates. A direct injection or a simple dilution may be sufficient.

  • Plasma: Protein precipitation (e.g., with acetonitrile) followed by centrifugation is a standard procedure.

  • Feces: Homogenize with a suitable solvent (e.g., methanol/water), followed by centrifugation and supernatant collection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary tool for metabolite profiling due to its sensitivity and specificity.[16]

Experimental Protocol: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Flow Rate: A standard flow rate of 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for piperidine-containing compounds.

    • Data Acquisition:

      • Full Scan MS: Acquire full scan data to detect all potential metabolites.

      • Product Ion Scan (MS/MS): Fragment the parent ions of suspected metabolites to obtain structural information. High-resolution mass spectrometry (HRMS) is crucial for accurate mass measurements and elemental composition determination.[17][18]

Data Analysis and Interpretation
  • Metabolite Prediction: Use metabolite prediction software to generate a list of potential biotransformations.

  • Data Mining: Compare the chromatograms of dosed and control samples to identify drug-related peaks.

  • Structural Elucidation:

    • Mass Shift Analysis: The mass difference between the parent compound and a metabolite indicates the type of biotransformation (e.g., +16 Da for hydroxylation).

    • Fragmentation Pattern Analysis: The MS/MS fragmentation pattern provides key structural information. For example, the loss of water from a hydroxylated metabolite or characteristic fragments of the piperidine or chlorophenyl rings.[14][19]

The following table summarizes expected mass shifts for common metabolic transformations.

BiotransformationMass Shift (Da)
Hydroxylation+16
Dehydrogenation-2
Glucuronidation+176
Lactam Formation+14

Quantitative Analysis

Once major metabolites are identified, their concentrations in biological matrices should be quantified using a validated LC-MS/MS method with appropriate internal standards. This data is essential for understanding the overall disposition of the drug and the relative importance of each metabolic pathway.

Enzyme Phenotyping

To identify the specific CYP and UGT enzymes responsible for the metabolism of 2-(2-Chlorophenyl)piperidine, in vitro studies using human liver microsomes or recombinant enzymes can be conducted.[20][21] These studies involve incubating the compound with the enzyme source and monitoring the formation of metabolites. The use of specific chemical inhibitors or antibodies for different enzyme isoforms can help pinpoint the key enzymes involved.[21]

Conclusion

The in vivo metabolic pathway analysis of 2-(2-Chlorophenyl)piperidine is a multi-faceted process that requires careful experimental design and the application of sophisticated analytical techniques. By following the systematic approach outlined in this guide, researchers can build a comprehensive metabolic profile of the compound, providing critical information for its continued development as a potential therapeutic agent. This understanding of biotransformation is fundamental to bridging the gap between preclinical animal data and human clinical outcomes.[22]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Animal Models in Piperidine Derivative Research.
  • El-Gendy, M. A., et al. (2020). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. ACS Medicinal Chemistry Letters.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Piperidine Moiety Bioavailability.
  • Taylor & Francis Online. (2008). The metabolism of piperidine-type phenothiazine antipsychotic agents. II. Sulforidazine in dog and human. Xenobiotica.
  • Benchchem. (n.d.). comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs.
  • ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry.
  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society.
  • SpringerLink. (n.d.). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies.
  • PubMed. (n.d.). Piperine-mediated inhibition of glucuronidation activity in isolated epithelial cells of the guinea-pig small intestine: evidence that piperine lowers the endogeneous UDP-glucuronic acid content. Biochemical Pharmacology.
  • PubMed. (2020). Identification of the metabolites of piperine via hepatocyte incubation and liquid chromatography combined with diode-array detection and high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry.
  • Austin Publishing Group. (2017). Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products. Austin Biochemistry.
  • PubMed. (n.d.). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Journal of Pharmacobio-Dynamics.
  • WuXi AppTec. (2022). In Vivo ADME Testing in Drug Development: A Short Guide.
  • Digital Commons@ETSU. (1971). The Mechanism of Inhibition of Hydroxylases in Vivo by P-Chlorophenylalanine: The Effect of Cycloheximide. Archives of Biochemistry and Biophysics.
  • YouTube. (2022). Designing Your In Vivo Studies.
  • PubMed. (n.d.). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicologic Pathology.
  • PubMed. (n.d.). Human CYP2D6 and metabolism of m-chlorophenylpiperazine. Journal of Clinical Psychopharmacology.
  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols.
  • Royal Society of Chemistry. (2021). Glucuronidation. The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 2-(2-Chlorophenyl)acetohydrazide.
  • SpringerLink. (2024). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Metabolomics.
  • PubMed. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism.
  • PubMed Central. (2010). The pipelined metabolite identification based on MS fragmentation. Journal of Cheminformatics.
  • ScienceDirect. (n.d.). The in vitro hydroxylation of 4'-chloro-4-biphenylol by a mushroom tyrosinase preparation. Biochemical Pharmacology.
  • ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry.

Sources

Foundational

pKa values and ionization of 2-(2-Chlorophenyl)piperidine hydrochloride

An In-Depth Technical Guide to the pKa and Ionization of 2-(2-Chlorophenyl)piperidine Hydrochloride Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Ionization of 2-(2-Chlorophenyl)piperidine Hydrochloride

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: From Molecular Property to Pharmacokinetic Reality

In the landscape of drug development, the journey from a promising molecule to a viable therapeutic agent is paved with critical physicochemical data. Among the most fundamental of these is the acid dissociation constant, or pKa. This single value governs a molecule's ionization state across a range of pH environments, directly dictating its solubility, membrane permeability, target binding, and ultimately, its pharmacokinetic profile.

Part 1: Theoretical Grounding and pKa Estimation

Before embarking on experimental determination, a sound theoretical understanding allows us to form a reasonable hypothesis for the pKa of 2-(2-Chlorophenyl)piperidine. This involves analyzing its constituent parts: the piperidine ring and the 2-chlorophenyl substituent.

The Piperidine Core: A Prototypical Aliphatic Base

The foundation of our molecule is the piperidine ring, a saturated six-membered heterocycle. The nitrogen atom in this ring possesses a lone pair of electrons in an sp³ hybridized orbital, making it a Brønsted-Lowry base, readily accepting a proton (H⁺). The pKa of the conjugate acid of piperidine (piperidinium) is consistently reported to be approximately 11.1 - 11.2.[1][2] This high pKa value indicates that piperidine is a relatively strong base, and its protonated form is a weak acid.

The Inductive Effect of the 2-Chlorophenyl Substituent

The introduction of a 2-chlorophenyl group to the piperidine ring significantly modulates its basicity. The chlorine atom is highly electronegative, and the phenyl ring itself is electron-withdrawing compared to a simple alkyl group. This creates a potent negative inductive effect (-I) , pulling electron density away from the piperidine ring and, crucially, from the nitrogen atom.[3][4][5]

This withdrawal of electron density makes the nitrogen's lone pair less available to accept a proton. Consequently, the basicity of the amine is reduced. A weaker base corresponds to a stronger conjugate acid, which translates to a lower pKa value for the protonated form compared to unsubstituted piperidine.[5]

Estimated pKa Value

While computational models can provide a precise prediction, a qualitative estimation based on chemical principles is invaluable. Given the strong electron-withdrawing nature of the chlorophenyl group, a significant decrease from piperidine's pKa of ~11.2 is expected. Studies on substituted phenacyl-piperidine derivatives show that halogenated phenyl rings lead to lower pKa values, often in the range of 7.0 to 8.2.[6][7] Therefore, a hypothesized pKa for 2-(2-Chlorophenyl)piperidinium is likely to fall within the 8.0 to 9.5 range . This estimation provides a critical starting point for designing experimental measurements.

Part 2: Experimental Determination of pKa

No theoretical estimation can replace a robust experimental measurement. The choice of method depends on the compound's properties, available equipment, and desired throughput. We will detail three gold-standard methodologies.

Workflow for pKa Determination

The general process for any experimental pKa determination follows a structured path. This workflow ensures accuracy, reproducibility, and proper data interpretation.

pKa_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation prep_sample Sample Preparation (Known Concentration) prep_titrant Titrant & Buffer Prep (Standardized Solutions) prep_sample->prep_titrant prep_instrument Instrument Calibration (pH meter, Spectrophotometer) prep_titrant->prep_instrument run_exp Execute Titration / Measurement (e.g., Potentiometry, UV-Vis, CE) prep_instrument->run_exp Calibrated System collect_data Data Acquisition (pH vs. Volume, Abs vs. pH) run_exp->collect_data plot_curve Generate Titration Curve or Absorbance Plot collect_data->plot_curve Raw Data det_inflection Determine Inflection Point (Half-Equivalence Point) plot_curve->det_inflection calc_pka Calculate pKa det_inflection->calc_pka report Reported pKa & Confidence Interval calc_pka->report Final Value IonizationEquilibrium cluster_low_ph Low pH (e.g., Stomach, pH < pKa) cluster_high_ph High pH (e.g., Intestine, pH > pKa) low_ph_species BH⁺ (Ionized, Cationic) Predominant Form low_ph_prop High Water Solubility Low Membrane Permeability low_ph_species->low_ph_prop equilibrium BH⁺ ⇌ B + H⁺ pKa ≈ 8.0 - 9.5 low_ph_species->equilibrium H⁺ added high_ph_species B (Unionized, Neutral) Predominant Form high_ph_prop Low Water Solubility High Membrane Permeability high_ph_species->high_ph_prop equilibrium->high_ph_species H⁺ removed

Caption: pH-dependent ionization equilibrium of a basic drug.

Impact on ADME Properties

The pKa value is a cornerstone of ADME (Absorption, Distribution, Metabolism, Excretion) profiling. [8]The degree of ionization at physiological pH dictates the balance between solubility and permeability, a concept central to the pH-partition hypothesis. [9]

  • Absorption: The pH varies dramatically along the gastrointestinal (GI) tract, from highly acidic in the stomach (pH 1.5-3.5) to slightly alkaline in the small intestine (pH 6.0-7.5). [9][10]A basic drug like 2-(2-Chlorophenyl)piperidine (estimated pKa 8.0-9.5) will be almost entirely ionized (water-soluble) in the stomach, leading to good dissolution but poor absorption across the lipid cell membranes. [10]Upon entering the intestine, the fraction of the unionized (lipid-soluble) form increases, facilitating passive diffusion and absorption. [11]* Distribution: Once in the bloodstream (pH ~7.4), the drug will exist as a specific ratio of ionized to unionized forms. Only the unionized form can efficiently cross biological membranes like the blood-brain barrier.

  • Excretion: In the kidneys, the pH of urine can vary (pH 4.5-8.0). If the urine is acidic, the drug will be trapped in its ionized, water-soluble form and readily excreted. This principle, known as "ion trapping," is a critical factor in determining a drug's half-life. [11]

ADME_Logic pka pKa Value ionization % Ionized vs. % Unionized pka->ionization phys_ph Physiological pH (Stomach, Intestine, Blood) phys_ph->ionization solubility Aqueous Solubility (Favors Ionized Form) ionization->solubility determines permeability Membrane Permeability (Favors Unionized Form) ionization->permeability determines absorption Oral Absorption (Requires Balance) solubility->absorption permeability->absorption

Caption: Logical relationship between pKa and oral absorption.

Conclusion

The pKa of 2-(2-Chlorophenyl)piperidine hydrochloride is a critical parameter that bridges its fundamental chemistry with its potential pharmacological activity. While we can theoretically estimate its value to be in the 8.0-9.5 range based on its chemical structure, this guide emphasizes the necessity of precise experimental determination. Methodologies such as potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis provide robust, verifiable means to this end. A definitive pKa value enables the accurate prediction of the drug's ionization state across physiological pH gradients, offering indispensable insights into its solubility, permeability, and ultimate ADME profile. For the drug development professional, understanding and accurately measuring the pKa is a non-negotiable step in the rational design of effective and bioavailable therapeutics.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]

  • Belo, F., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1071-1075. Retrieved from [Link]

  • Stankov, S., et al. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 65(2), 99-110. Retrieved from [Link]

  • Oumada, F. Z., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A, 1667, 462883. Retrieved from [Link]

  • Mai, T. D., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry, 87(11), 5859-5866. Retrieved from [Link]

  • Oumada, F. Z., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science, 16(10), 557-564. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Oumada, F. Z., et al. (2009). A fast method for pKa determination by capillary electrophoresis. Electrophoresis, 30(21), 3737-3743. Retrieved from [Link]

  • ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. Retrieved from [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71. Retrieved from [Link]

  • ChemBK. (n.d.). 2-(2-Chlorophenyl)piperidine hydrochloride. Retrieved from [Link]

  • Patil, S., et al. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 54(2). Retrieved from [Link]

  • El-Ghol, N., & El-Ahmary, R. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 7, 807-821. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Patsnap Synapse. (2024, January 1). How does pH affect drug delivery?. Retrieved from [Link]

  • JoVE. (2024, October 10). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

  • Quora. (2017, November 26). Which is a stronger base, pyrrolidine or piperidine?. Retrieved from [Link]

  • University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Acar, E. T., & Cihan, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50. Retrieved from [Link]

  • ResearchGate. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • Quora. (2020, October 22). What are the effects of the substituent basicity of aromatic amines?. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • International Journal of Innovative Research in Science & Engineering. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Babic, S., et al. (2023). A systematic review of various pKa determination techniques. Journal of Pharmaceutical and Biomedical Analysis, 224, 115185. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity. Retrieved from [Link]

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

sample preparation of 2-(2-Chlorophenyl)piperidine for GC-MS analysis

Executive Summary This application note details a robust protocol for the isolation, derivatization, and quantification of 2-(2-Chlorophenyl)piperidine (2-CPP) in biological and synthetic matrices. 2-CPP is a pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the isolation, derivatization, and quantification of 2-(2-Chlorophenyl)piperidine (2-CPP) in biological and synthetic matrices. 2-CPP is a pharmacologically significant scaffold, serving as both a critical intermediate in the synthesis of dissociative anesthetics (e.g., ketamine/phencyclidine analogs) and a target analyte in impurity profiling.

The secondary amine moiety of 2-CPP presents specific analytical challenges, including adsorption to active sites in the GC inlet and peak tailing. To overcome these, this guide prioritizes a Solid Phase Extraction (SPE) workflow followed by Acylation Derivatization using Pentafluoropropionic Anhydride (PFPA). This approach ensures quantitative recovery, superior chromatographic peak shape, and enhanced mass spectral sensitivity.

Introduction & Chemical Context

2-(2-Chlorophenyl)piperidine (CAS: 1177348-56-9) combines a lipophilic chlorophenyl ring with a polar piperidine heterocycle. In drug development, it acts as a structural hybrid between the phencyclidine (PCP) and ketamine classes.

Analytical Challenges:

  • Basicity: The piperidine nitrogen (

    
    ) is highly basic, leading to strong interactions with surface silanols in glass liners and GC columns.
    
  • Volatility: While sufficiently volatile for GC, the free base form is prone to thermal stress and irregular elution.

  • Matrix Interference: In biological matrices (plasma/urine), endogenous amines can co-elute.

The Solution: We utilize Mixed-Mode Cation Exchange (MCX) SPE to isolate the basic analyte from neutral/acidic interferences, followed by PFPA derivatization . The resulting N-pentafluoropropionyl derivative is chemically stable, highly volatile, and yields characteristic fragments for Sensitive Ion Monitoring (SIM).

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data acquisition.

G cluster_0 Sample Pre-treatment cluster_1 Solid Phase Extraction (MCX) cluster_2 Derivatization (Acylation) Sample Biological Sample (Plasma/Urine, 1 mL) IS_Add Add Internal Standard (e.g., 2-CPP-d4 or Ketamine-d4) Sample->IS_Add Acidify Acidify to pH 3-4 (Phosphate Buffer) IS_Add->Acidify Load Load Sample (MCX Cartridge) Acidify->Load Wash1 Wash 1: 0.1M HCl (Remove Neutrals/Acids) Load->Wash1 Wash2 Wash 2: MeOH (Remove Hydrophobics) Wash1->Wash2 Elute Elute: 5% NH4OH in DCM/IPA (Release Basic Analyte) Wash2->Elute Evap Evaporate to Dryness (N2 stream, 40°C) Elute->Evap React Add PFPA (50 µL) + Ethyl Acetate (50 µL) Incubate 60°C, 20 min Evap->React React->React Quench Evaporate & Reconstitute (Ethyl Acetate) React->Quench GCMS GC-MS Analysis (SIM Mode) Quench->GCMS

Figure 1: Optimized workflow for the extraction and derivatization of 2-CPP.

Reagents and Standards

ReagentGrade/SpecificationPurpose
2-(2-Chlorophenyl)piperidine >98% Purity (Ref Std)Target Analyte
Pentafluoropropionic Anhydride (PFPA) Derivatization GradeAcylation Reagent
Oasis MCX / Strata-X-C 30 mg / 1 mL CartridgeMixed-Mode Cation Exchange SPE
Dichloromethane (DCM) / Isopropanol (IPA) HPLC GradeElution Solvent Base
Ammonium Hydroxide (NH4OH) 28-30%Elution pH Modifier
Ethyl Acetate AnhydrousReaction Solvent

Detailed Protocols

Protocol A: Solid Phase Extraction (Biological Matrices)

Rationale: MCX cartridges retain the basic 2-CPP via ionic interaction while allowing rigorous washing of interferences.

  • Conditioning: Condition SPE cartridge with 1 mL Methanol followed by 1 mL Water.

  • Loading: Add 1 mL of acidified sample (pH ~4) to the cartridge. Flow rate: <1 mL/min.

  • Wash 1 (Acidic): Pass 1 mL of 0.1 M HCl. Removes acidic and neutral interferences; analyte remains charged (protonated).

  • Wash 2 (Organic): Pass 1 mL of Methanol. Removes hydrophobic interferences.

  • Drying: Dry cartridge under high vacuum for 5 minutes. Critical to remove residual water which hydrolyzes the derivatizing agent.

  • Elution: Elute with 2 x 0.5 mL of freshly prepared DCM:IPA:NH4OH (78:20:2) . The base neutralizes the amine, breaking the ionic bond; the organic solvent elutes the free base.

Protocol B: Derivatization (Acylation)

Rationale: PFPA reacts with the secondary amine to form an amide. This removes the hydrogen bond donor capability, significantly improving peak shape and volatility.

Reaction Reactant 2-CPP (Secondary Amine) + PFPA (Anhydride) Arrow 60°C, 20 min - PFPA Acid Reactant->Arrow Product N-Pentafluoropropionyl-2-CPP (Stable Amide) Arrow->Product

Figure 2: Reaction scheme for the conversion of 2-CPP to its perfluoroacyl derivative.

  • Evaporation: Evaporate the SPE eluate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reaction: Add 50 µL of Ethyl Acetate and 50 µL of PFPA . Cap the vial tightly (PFPA is moisture sensitive).

  • Incubation: Heat at 60°C for 20 minutes .

  • Clean-up: Evaporate the excess reagent to dryness under Nitrogen (air-free). Note: Excess acid can damage the GC column.

  • Reconstitution: Reconstitute in 100 µL of Ethyl Acetate. Transfer to an autosampler vial with an insert.

GC-MS Instrumentation & Conditions

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Column Rtx-5MS or DB-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase; "UI" (Ultra Inert) preferred for amines.
Inlet Splitless, 250°CMaximizes sensitivity. Use a deactivated liner with glass wool.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp to elute the derivative (approx. RT: 8-10 min).
Transfer Line 280°CPrevents condensation before the source.
Ion Source EI (Electron Ionization), 230°CStandard 70 eV ionization.
Acquisition SIM Mode (Selected Ion Monitoring)Maximizes signal-to-noise ratio.

SIM Parameters (Predicted for N-PFPA-2-CPP):

  • Target Ion (Quant): 341 (Molecular Ion,

    
    ) or 222  (Loss of 
    
    
    
    ).
    • Note on Fragmentation: Acylated piperidines often show a strong molecular ion and a base peak resulting from the loss of the perfluoroalkyl chain or

      
      -cleavage.
      
  • Qualifier Ions: 194 (Chlorophenyl-piperidine core), 119 (

    
    ).
    
  • Validation Step: Always run a full scan (50-500 amu) of the derivatized standard first to confirm the fragmentation pattern before setting SIM windows.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Linearity: Calibration curve (10 – 1000 ng/mL) must have

    
    .
    
  • Recovery: Compare the area of pre-extraction spiked samples vs. post-extraction spiked samples. Target recovery: >85%.

  • Derivatization Efficiency: Monitor the presence of underivatized 2-CPP (MW ~195). If observed, check PFPA quality (it degrades to acid with moisture).

  • Blank Check: Run a blank matrix sample to ensure no endogenous interferences at the retention time of the 2-CPP-PFPA derivative.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library and Literature Resources. Retrieved from [Link]

  • National Science Foundation (NSF). (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Retrieved from [Link]

  • Agilent Technologies. (2024). GC and GC/MS Columns and Supplies Catalog: Ultra Inert Solutions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

resolving enantiomers of 2-(2-Chlorophenyl)piperidine via chiral chromatography

Executive Summary & Quick-Start Protocol The Challenge: Resolving 2-(2-chlorophenyl)piperidine presents a classic chromatographic challenge: separating a basic secondary amine with a sterically hindered chiral center. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Quick-Start Protocol

The Challenge: Resolving 2-(2-chlorophenyl)piperidine presents a classic chromatographic challenge: separating a basic secondary amine with a sterically hindered chiral center. The ortho-chloro substitution on the phenyl ring provides excellent steric bulk for chiral recognition, but the piperidine nitrogen is prone to severe peak tailing due to interactions with residual silanols on the stationary phase support.

The Solution: The industry-standard approach utilizes Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) phases under Normal Phase (NP) conditions with a basic additive .

Standard Operating Procedure (SOP) - Starting Conditions
ParameterRecommendationRationale
Column Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose)These "Gold Standard" columns resolve >80% of 2-arylpiperidines [1].
Dimensions 250 x 4.6 mm, 5 µmStandard analytical geometry for maximum plate count.
Mobile Phase n-Hexane : 2-Propanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)Hexane/IPA provides the hydrophobic/H-bond balance. DEA is critical to mask silanols [2].
Flow Rate 1.0 mL/minStandard linear velocity.
Temperature 25°CStart at ambient; lower to 10-15°C if resolution (

) < 1.5.
Detection UV @ 254 nm or 230 nmThe chlorophenyl ring has strong absorption at 254 nm.
Sample Prep Dissolve in Mobile Phase (1 mg/mL)Crucial: If your sample is a salt (e.g., HCl), you must neutralize it or add excess DEA to the sample vial.

Method Development Workflow

Do not rely on luck. Follow this logic gate to select the optimal separation system.

G Start Start: 2-(2-Chlorophenyl)piperidine CheckState Is Sample Free Base or Salt? Start->CheckState Salt Salt Form (e.g., HCl) CheckState->Salt FreeBase Free Base CheckState->FreeBase Neutralize Action: Add 0.5% DEA to sample solvent or perform liquid-liquid extraction Salt->Neutralize Screening Screening Phase: Mobile Phase: Hex/IPA/DEA (90:10:0.1) FreeBase->Screening Neutralize->Screening Col_AD Column 1: Chiralpak AD-H (Amylose) Screening->Col_AD Col_OD Column 2: Chiralcel OD-H (Cellulose) Screening->Col_OD Decision Evaluate Separation (Rs) Col_AD->Decision Col_OD->Decision Success Rs > 1.5 Proceed to Validation Decision->Success Baseline Partial 0.5 < Rs < 1.5 Optimize Decision->Partial Partial Fail No Separation Decision->Fail Co-elution Opt_Temp Decrease Temp to 10°C Partial->Opt_Temp Opt_Alc Switch Modifier: IPA -> Ethanol Partial->Opt_Alc Switch_Immob Switch to Immobilized Phase (Chiralpak IA/IB) with DCM Fail->Switch_Immob

Figure 1: Systematic screening workflow for basic chiral amines. Note the critical "Salt Neutralization" step.

Troubleshooting & FAQs

Issue 1: Peak Tailing (The "Shark Fin" Effect)

User Question: "I see separation, but the peaks are tailing severely (


). The second peak drags out forever. Is my column dead?"

Scientist's Diagnosis: Your column is likely fine. The issue is the secondary interaction between the piperidine nitrogen (a secondary amine) and the acidic silanols (


) on the silica support of the column. This is a classic problem with basic analytes [3].

Corrective Actions:

  • Increase Base Additive: Increase Diethylamine (DEA) from 0.1% to 0.2% or 0.3% in the mobile phase. This saturates the silanol sites, "blocking" them from interacting with your piperidine.

  • Switch Additive: If DEA fails, try Ethanolamine or Butylamine . Sometimes a bulkier base protects the surface better.

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase. If you dissolved it in pure Ethanol or Methanol, the "solvent plug" can distort peak shape.

Issue 2: Loss of Resolution on Scale-Up

User Question: "I had baseline separation on the analytical column (4.6 mm ID). I moved to a semi-prep column (10 mm ID) using the same method, but the peaks are merging."

Scientist's Diagnosis: This is usually a solubility/loading capacity issue. 2-(2-Chlorophenyl)piperidine, like many aryl-piperidines, has limited solubility in Hexane. As you inject more mass, the compound precipitates at the head of the column or saturates the chiral selector sites.

Corrective Actions:

  • Solubility Check: The ortho-chloro group aids lipophilicity, but the amine is polar. If using coated columns (AD/OD), you are limited to alkanes/alcohols.

  • Switch to Immobilized Phases (Chiralpak IA/IC):

    • Why? Immobilized phases allow you to use "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate .

    • New Mobile Phase: Hexane : DCM : IPA : DEA (60 : 30 : 10 : 0.1).

    • Benefit: DCM dramatically increases solubility, allowing higher loading without peak broadening [4].

Issue 3: "Memory Effect" or Ghost Peaks

User Question: "I see a small negative peak or a ghost peak eluting before my main peaks."

Scientist's Diagnosis: If you previously ran a different chiral method using a strongly retained additive (like TFA or a different amine) on this same column, the column might have a "memory" of that modifier.

Corrective Actions:

  • Wash Protocol: Flush the column with 100% Ethanol (containing 0.1% DEA) at 0.5 mL/min for 3 hours. This strips old additives from the stationary phase.

  • Re-equilibrate: Pump the current Hexane/IPA/DEA mobile phase for at least 60 minutes before the next injection.

Advanced Mechanism: Why This Works

Understanding the molecular interaction helps you predict behavior.

  • The Selector: The Amylose/Cellulose carbamates form a helical groove.

  • The Interaction: The 2-(2-chlorophenyl) group inserts into this groove. The ortho-chloro substituent locks the phenyl ring rotation, creating a distinct 3D shape for the

    
     vs 
    
    
    
    enantiomer.
  • The Hydrogen Bond: The carbamate

    
     and 
    
    
    
    on the stationary phase form hydrogen bonds with the piperidine
    
    
    .
    • Critical Insight: If you use a protic solvent (Methanol) as the main solvent, you disrupt these hydrogen bonds and lose separation. This is why Hexane (aprotic) is the major component.

References

  • Daicel Chiral Technologies. (2021).[1] Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Restek Corporation. (2018).[2] LC Troubleshooting: All of My Peaks are Tailing!. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC Separation: Strategy and Approaches. Retrieved from [Link]

Sources

Optimization

minimizing degradation of 2-(2-Chlorophenyl)piperidine during thermal analysis

Welcome to the technical support resource for the thermal analysis of 2-(2-Chlorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtai...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the thermal analysis of 2-(2-Chlorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining accurate and reproducible thermal data for this compound. As a halogenated heterocyclic molecule, 2-(2-Chlorophenyl)piperidine can exhibit complex thermal behavior, making careful experimental design crucial. This document provides in-depth, experience-based answers to common issues, focusing on the causality behind experimental choices to minimize degradation and ensure data integrity.

Frequently Asked Questions (FAQs): Understanding Thermal Instability

This section addresses fundamental questions regarding the thermal behavior of 2-(2-Chlorophenyl)piperidine and the appropriate analytical approaches.

Q1: What are the likely thermal degradation pathways for 2-(2-Chlorophenyl)piperidine?

A: While specific, published degradation pathways for 2-(2-Chlorophenyl)piperidine are not extensively documented, we can propose a likely mechanism based on its chemical structure and the known behavior of similar chlorinated and heterocyclic compounds. The primary points of instability are the carbon-chlorine bond and the piperidine ring.

Degradation is likely initiated by one of two pathways, especially at elevated temperatures:

  • Dehydrochlorination: The molecule may eliminate hydrogen chloride (HCl), a common degradation route for chlorinated compounds.[1] This would likely result in the formation of a double bond within the piperidine ring or adjacent to it.

  • Ring Opening/Fragmentation: The piperidine ring itself can undergo cleavage, leading to the formation of smaller, volatile fragments. This process can be catalyzed by trace impurities or atmospheric oxygen.[2][3]

These initial products can then undergo further complex reactions, including oxidation (if an oxidative atmosphere is present) and polymerization.[3] Identifying the exact byproducts often requires hyphenated techniques like TGA-Mass Spectrometry.[4][5]

G cluster_main Proposed Thermal Degradation Pathway A 2-(2-Chlorophenyl)piperidine B Heat (Δ) A->B C Dehydrochlorination (-HCl) B->C D Ring Opening / Fragmentation B->D E Unsaturated Intermediates C->E F Volatile Fragments D->F G Further Reactions (Oxidation, Polymerization) E->G F->G

Caption: Proposed degradation pathways for 2-(2-Chlorophenyl)piperidine.

Q2: Which thermal analysis techniques are most suitable for studying this compound?

A: A multi-technique approach provides the most comprehensive understanding.

  • Thermogravimetric Analysis (TGA): This is the foundational technique for determining thermal stability.[6] It measures mass change as a function of temperature, allowing you to identify the onset temperature of decomposition and quantify mass loss due to volatiles or degradation.[7][8]

  • Differential Scanning Calorimetry (DSC): DSC measures heat flow and is essential for identifying thermal events that do not involve mass change, such as melting, crystallization, and polymorphic transitions.[9][10] It can also detect decomposition, which is typically an exothermic event. Combining DSC and TGA helps to distinguish between melting and decomposition, especially if they occur at similar temperatures.[8]

  • TGA-Mass Spectrometry (TGA-MS): This hyphenated technique is invaluable for identifying the gaseous byproducts evolved during decomposition.[4] By coupling the TGA to a mass spectrometer, you can definitively determine if an early mass loss is due to residual solvent (e.g., water, acetone) or the evolution of degradation products like HCl.[5]

Troubleshooting Guide: Experimental Design & Sample Preparation

The most common source of error and data irreproducibility in thermal analysis originates from improper or inconsistent sample preparation.

Q3: How does sample preparation critically affect the thermal analysis of 2-(2-Chlorophenyl)piperidine?

A: Sample preparation is paramount for achieving accurate results. Inconsistent preparation can lead to shifting decomposition temperatures and artifact-laden thermograms.

  • Sample Representativeness: The small sample size used in thermal analysis (typically 5-10 mg) must be truly representative of the bulk material.[11][12] If analyzing a large batch, ensure proper sampling techniques are used.

  • Particle Size: Large, non-uniform particles can lead to poor thermal contact with the crucible and inefficient heat transfer, resulting in broader decomposition profiles and a delayed onset temperature.[13]

    • Recommendation: Gently grind the sample into a fine, uniform powder to ensure consistent heat transfer. However, avoid aggressive grinding, which can induce mechanical stress and alter the sample's physical form.[12][14]

  • Sample Mass: Using too much sample (>15 mg) can create thermal gradients within the sample itself, where the interior heats more slowly than the surface. This can artificially increase the observed decomposition temperature.[11]

    • Recommendation: Use a consistent sample mass between 5 and 10 mg for most applications.[12]

  • Crucible Selection & Loading: The sample should be spread thinly and evenly across the bottom of the crucible to maximize surface area and ensure uniform heating.[12] For the crucible material, platinum or alumina are generally recommended for their inertness. Avoid aluminum crucibles if you suspect the sample may react with them at higher temperatures.

Q4: I'm seeing inconsistent results between runs. What are the common causes of poor reproducibility?

A: Poor reproducibility is a frequent issue that can almost always be traced back to experimental variables.

  • Sample Heterogeneity: The bulk sample may not be uniform. Ensure thorough but gentle mixing before taking a sample for analysis.

  • Inconsistent Sample Preparation: As discussed in Q3, variations in sample mass and particle size from run to run will directly impact results. Maintain a consistent protocol.[12]

  • Instrument Calibration: Ensure the TGA balance (mass calibration) and temperature sensors (temperature calibration) are calibrated according to a regular schedule using certified standards (e.g., Indium, Zinc for temperature; certified weights for mass).[15] Refer to international standards like ASTM E1582 for temperature calibration.[15]

  • Atmosphere Control: Fluctuations in the purge gas flow rate can affect the baseline and the removal of decomposition products. Ensure the flow rate is stable and consistent for all runs.[16]

Troubleshooting Guide: Optimizing TGA Parameters

Fine-tuning your TGA method parameters is the key to minimizing degradation during the experiment itself and obtaining meaningful data.

Q5: My TGA curve shows an early, gradual mass loss before the main decomposition event. Is this degradation?

A: This is a classic diagnostic challenge. An early mass loss can be due to several factors:

  • Residual Moisture or Solvents: This is the most common cause. The sample may contain adsorbed water or residual solvents from its synthesis or purification. This typically manifests as a gradual mass loss at temperatures below 150°C.[8][17]

  • Loss of Volatiles: The compound itself may have some volatility, leading to sublimation before decomposition.

  • Early Onset of Degradation: It could be the beginning of a multi-stage decomposition process.[18]

Troubleshooting Steps:

  • Isothermal Hold: Perform a TGA run with an initial isothermal hold at a temperature just above the boiling point of suspected solvents (e.g., 110°C for water) until the mass stabilizes. Then, ramp the temperature to observe the true decomposition.

  • TGA-MS Analysis: This is the definitive method. TGA-MS can identify the evolved gas. If the mass spectrometer detects m/z 18 (water) or ions corresponding to your synthesis solvents, you can confirm the mass loss is not from the degradation of the active pharmaceutical ingredient (API).[5] If it detects HCl (m/z 36, 38) or organic fragments, it confirms early degradation.

Q6: How does the heating rate impact the observed decomposition temperature (Td)?

A: The heating rate has a significant and predictable effect on the decomposition temperature (Td). A faster heating rate will almost always result in a higher observed Td.[19][20][21]

This is a kinetic effect: at faster heating rates, the sample does not have sufficient time at any given temperature to undergo the chemical changes associated with decomposition.[20] The system's temperature "outruns" the decomposition kinetics, so a higher temperature is required to achieve the same mass loss.

Table 1: Effect of Heating Rate on TGA Results

Heating Rate (°C/min)Observed TdResolution of EventsRecommended Use
2-5 LowerHigh. Good for separating overlapping events.Kinetic studies; resolving complex, multi-step decompositions.
10 IntermediateGood. Standard for routine analysis and quality control.General screening, stability testing.
20-50 HigherLow. Events may merge.Rapid screening where high resolution is not required.

Recommendation: For minimizing degradation and obtaining a Td value closer to the true thermal stability limit, use a slower heating rate, such as 5 or 10 °C/min . The International Confederation for Thermal Analysis and Calorimetry (ICTAC) recommends using at least three different heating rates to properly study kinetics.[19]

Q7: What is the optimal atmospheric condition (inert vs. oxidative) for analyzing this compound?

A: The choice of atmosphere is critical as it directly influences the chemical reactions that occur.[22]

  • Inert Atmosphere (Nitrogen, Argon): This is the strongly recommended condition for determining the intrinsic thermal stability of 2-(2-Chlorophenyl)piperidine. An inert atmosphere prevents thermo-oxidative degradation, allowing you to observe pyrolysis (decomposition due to heat alone).[16] This is crucial for establishing a baseline of the molecule's stability.

  • Oxidative Atmosphere (Air, Oxygen): Running a sample in air can provide information about its stability under real-world storage or processing conditions where oxygen is present. However, for a chlorinated compound, this will likely induce degradation at a significantly lower temperature and follow a different, more complex pathway.[22]

Recommendation: Always perform initial TGA scans in an inert atmosphere (e.g., Nitrogen at 20-50 mL/min) to understand the fundamental thermal stability. Use an oxidative atmosphere only if you are specifically investigating the effects of oxidation.

Advanced Protocols & Workflows

This section provides standardized protocols that serve as an excellent starting point for your analysis.

Protocol 1: Optimized TGA Method for Thermal Stability
  • Instrument Calibration: Verify mass and temperature calibration.

  • Sample Preparation:

    • Gently grind the sample to a fine, consistent powder.

    • Tare a clean alumina or platinum crucible.

    • Accurately weigh 5-7 mg of the sample into the crucible, distributing it evenly.[12]

  • TGA Method Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20 mL/min.[16]

    • Method:

      • Equilibrate at 30°C.

      • Ramp temperature from 30°C to 120°C at 20°C/min.

      • Hold isothermally at 120°C for 10 minutes (this step removes residual moisture/solvent).

      • Ramp temperature from 120°C to 600°C at 10°C/min.[13]

  • Data Analysis:

    • Determine the onset temperature of decomposition (Td) from the primary mass loss step.

    • Quantify the mass loss associated with decomposition.

    • Analyze the derivative thermogravimetry (DTG) curve to identify the temperature of the maximum rate of mass loss (Tp).

Protocol 2: DSC Method for Phase Transition Analysis
  • Instrument Calibration: Verify temperature and enthalpy calibration using an indium standard.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Using a sealed pan prevents mass loss from sublimation before melting.

    • Prepare an identical empty sealed pan as a reference.

  • DSC Method Parameters:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Method:

      • Equilibrate at 25°C.

      • Ramp temperature from 25°C to a temperature approximately 30°C above the expected melting point at 10°C/min.

  • Data Analysis:

    • Identify and integrate endothermic peaks to determine the onset temperature of melting and the enthalpy of fusion (ΔHf).

    • Observe any exothermic events that may indicate decomposition.

G cluster_workflow General Thermal Analysis Workflow A 1. Define Analytical Goal (e.g., Stability, Purity) B 2. Sample Preparation - Representative Sampling - Grinding (if needed) - Mass ~5-10 mg (TGA), 2-5 mg (DSC) A->B C 3. Instrument & Method Setup - Calibrate Instrument - Select Crucible - Set Atmosphere (N₂) - Set Heating Rate (e.g., 10°C/min) B->C D 4. Run Experiment (TGA / DSC) C->D E 5. Initial Data Review - Check for artifacts - Compare to expected behavior D->E G Is Data Conclusive? E->G F 6. Detailed Analysis - Determine Td, % Mass Loss (TGA) - Determine Tm, ΔH (DSC) H 7. Report Results G->H Yes I Refine Method (e.g., Change heating rate, atmosphere) G->I No J Consider Advanced Technique (e.g., TGA-MS) G->J Ambiguous I->C J->C

Caption: A generalized workflow for robust thermal analysis.

References
  • Vertex AI Search, Analytical Techniques In Stability Testing - Separation Science. Accessed February 15, 2026.
  • Vertex AI Search, Analytical Methods to Determine the Stability of Biopharmaceutical Products. Accessed February 15, 2026.
  • Vertex AI Search, Influence of Operating Conditions on the Thermal Behavior and Kinetics of Pine Wood Particles Using Thermogravimetric Analysis - MDPI. Accessed February 15, 2026.
  • Vertex AI Search, An In-depth Technical Guide to the Thermochemical Stability of 1-(Piperidin-2 - Benchchem. Accessed February 15, 2026.
  • Vertex AI Search, Kinetics of thermal decomposition: calculating the activation energy. Accessed February 15, 2026.
  • Vertex AI Search, The Principle of Thermogravimetric Analysis And The Factors Affecting Its Results. Accessed February 15, 2026.
  • Vertex AI Search, Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences. Accessed February 15, 2026.
  • Vertex AI Search, Ensuring the Quality of Active Pharmaceutical Ingredients. Accessed February 15, 2026.
  • Vertex AI Search, Thermochemical properties of three piperidine derivatives in: Journal of Thermal Analysis and Calorimetry Volume 90 Issue 3 (2007) - AKJournals. Accessed February 15, 2026.
  • Vertex AI Search, Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Accessed February 15, 2026.
  • Vertex AI Search, Effects of heating rate on thermal degradation behavior and kinetics of representative thermoplastic wastes | Request PDF - ResearchG
  • Vertex AI Search, Thermogravimetric analysis - Wikipedia. Accessed February 15, 2026.
  • Vertex AI Search, Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Accessed February 15, 2026.
  • Vertex AI Search, Thermal Analysis in Practice Tips and Hints. Accessed February 15, 2026.
  • Vertex AI Search, TGA Sample Preparation: A Complete Guide - Torontech. Accessed February 15, 2026.
  • Vertex AI Search, A Technical Guide to the Thermochemical Data of Piperidine Derivatives: A Case Study Approach - Benchchem. Accessed February 15, 2026.
  • Vertex AI Search, Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes - MDPI. Accessed February 15, 2026.
  • Vertex AI Search, Thermogravimetric analysis (TGA) - Chemistry LibreTexts. Accessed February 15, 2026.
  • Vertex AI Search, Sample Preparation in Thermal Analysis - METTLER TOLEDO. Accessed February 15, 2026.
  • Vertex AI Search, Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Accessed February 15, 2026.
  • Vertex AI Search, Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis. Accessed February 15, 2026.
  • Vertex AI Search, Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Accessed February 15, 2026.
  • Vertex AI Search, Thermogravimetric analysis (TGA) thermograms of chlorinated natural...
  • Vertex AI Search, Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. Accessed February 15, 2026.
  • Vertex AI Search, Unraveling the Thermal Profile of 2-(2-Chlorophenyl)acetohydrazide: A Review of Available Data - Benchchem. Accessed February 15, 2026.
  • Vertex AI Search, TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Accessed February 15, 2026.
  • Vertex AI Search, Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. Accessed February 15, 2026.
  • Vertex AI Search, Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers - MDPI. Accessed February 15, 2026.
  • Vertex AI Search, TGA | Pharmaceutical Products | Process Monitoring - Hiden Analytical. Accessed February 15, 2026.
  • Vertex AI Search, Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition - NC State University Libraries. Accessed February 15, 2026.
  • Vertex AI Search, Thermogravimetric Analysis - Improved Pharma. Accessed February 15, 2026.
  • Vertex AI Search, Thermogravimetric Analysis in Pharmaceuticals - Veeprho. Accessed February 15, 2026.
  • Vertex AI Search, Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. Accessed February 15, 2026.
  • Vertex AI Search, Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs - NETZSCH Analyzing & Testing. Accessed February 15, 2026.
  • Vertex AI Search, (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)...
  • Vertex AI Search, Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach - PubMed. Accessed February 15, 2026.
  • Vertex AI Search, Differential scanning calorimetry trace of piperidine. The lower and...
  • Vertex AI Search, Thermal degradation of piperazine and its structural analogs - ResearchG
  • Vertex AI Search, Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. Accessed February 15, 2026.
  • Vertex AI Search, Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI. Accessed February 15, 2026.
  • Vertex AI Search, Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI. Accessed February 15, 2026.
  • Vertex AI Search, Differential Scanning Calorimetry Performance Comparison | PerkinElmer. Accessed February 15, 2026.
  • Vertex AI Search, Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF - ResearchG
  • Vertex AI Search, Metabolic pathways of polychlorinated biphenyls degradation by Pseudomonas sp. 2. Accessed February 15, 2026.
  • Vertex AI Search, New Insights into the Degradation Path of Deltamethrin - MDPI. Accessed February 15, 2026.
  • Vertex AI Search, Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. Accessed February 15, 2026.

Sources

Troubleshooting

Technical Support Center: pH Optimization for 2-(2-Chlorophenyl)piperidine Extraction

Case ID: EXT-2CP-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Chemistry Unit Executive Summary: The Chemical Logic You are working with 2-(2-Chlorophenyl)piperidine , a li...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EXT-2CP-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Chemistry Unit

Executive Summary: The Chemical Logic

You are working with 2-(2-Chlorophenyl)piperidine , a lipophilic secondary amine. Successful extraction relies entirely on manipulating the ionization state of the piperidine nitrogen.

  • The Molecule: A secondary amine attached to a phenyl ring with an ortho-chlorine substituent.

  • The Challenge: The electron-withdrawing chlorine atom (via inductive effect) and the steric bulk of the ortho position slightly reduce the basicity compared to unsubstituted piperidine, but it remains a strong base.

  • The Target:

    • Aqueous Phase Retention: pH < 7.0 (Protonated Cation)

    • Organic Phase Extraction: pH > 12.0 (Neutral Free Base)

Critical Parameters & Data

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
ParameterValue (Estimated/Typical)Impact on Extraction
pKa (Conjugate Acid) ~9.5 – 10.2The pH "tipping point." Below this, it is water-soluble; above, it is organic-soluble.[1]
LogP (Lipophilicity) ~2.8 – 3.2High lipophilicity in the neutral form ensures excellent recovery into organic solvents (DCM, MTBE) if pH is correct.
Solubility (Free Base) Low in water; High in organicsRisk: If pH is not high enough, the compound partitions between phases, causing yield loss.
Solubility (HCl Salt) High in water; Low in non-polar organicsUtility: Allows for "Acid Washing" to remove non-basic impurities.
Solvent Compatibility Matrix
SolventExtraction EfficiencyEmulsion RiskRecommendation
Dichloromethane (DCM) Excellent High Best for solubility, but density > water makes phase separation tricky.
MTBE (Methyl tert-butyl ether) GoodLowPreferred for cleaner separations; safer than diethyl ether.
Ethyl Acetate ModerateModerateAvoid if possible; amines can attack esters (aminolysis) over long exposure.
Diethyl Ether GoodLowGood separation, but flammability/peroxide risks are high.

Standard Operating Procedure: The "pH Swing" Protocol

This workflow utilizes the pH Swing technique to purify the amine from neutral impurities (unreacted starting materials) and acidic byproducts.

Phase 1: Acid Wash (Purification)

Goal: Move the amine into the water layer to wash away non-basic organic impurities.

  • Dissolution: Dissolve crude reaction mixture in a non-polar solvent (e.g., MTBE or Toluene).

  • Acidification: Extract with 1.0 M HCl .

    • Target pH: < 2.0.[2]

    • Mechanism: The amine is protonated (

      
      ) and moves to the aqueous layer.
      
  • Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains neutrals).

Phase 2: Base Release (Liberation)

Goal: Return the amine to its neutral form for final isolation.

  • Basification: Cool the aqueous layer to 0°C (exothermic reaction). Slowly add 10 M NaOH or 50% KOH .

    • Target pH:> 12.0 .

    • Critical Check: Use a calibrated pH probe. Paper strips can be misleading with heavy precipitation.

  • Observation: The solution should turn cloudy/oily as the free base precipitates (oiling out).

Phase 3: Extraction (Isolation)

Goal: Move the pure free base into the final organic solvent.

  • Extraction: Extract the basified aqueous layer with DCM (3x volumes).

  • Drying: Wash combined organics with Brine (saturated NaCl), then dry over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure.

Visualization: Workflow & Logic

Figure 1: The pH Swing Purification Logic

ExtractionWorkflow Start Crude Mixture (Amine + Neutrals) AcidStep Add 1M HCl (Target pH < 2) Start->AcidStep PhaseSep1 Phase Separation AcidStep->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutrals/Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Amine Salt) PhaseSep1->AqLayer1 Keep BaseStep Basify with NaOH (Target pH > 12) AqLayer1->BaseStep ExtractStep Extract with DCM BaseStep->ExtractStep OrgLayer2 Organic Layer (Pure Free Base) ExtractStep->OrgLayer2 Product AqLayer2 Aqueous Layer (Waste) ExtractStep->AqLayer2 Discard

Caption: Logical flow for separating 2-(2-Chlorophenyl)piperidine from neutral impurities using pH manipulation.

Troubleshooting & FAQs

Q1: I have a persistent emulsion in the basic extraction step. How do I break it?

Diagnosis: At high pH, surface tension changes and the presence of fine precipitates can stabilize emulsions, especially with chlorinated solvents like DCM. Solution:

  • The "Salting Out" Method: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This increases the density difference and ionic strength, forcing the organics out.

  • Filtration: If "rag layers" (particulates) are visible at the interface, filter the entire mixture through a Celite pad.[1]

  • Solvent Swap: If using DCM, try adding a small amount of Methanol (breaks surface tension) or switch to MTBE for the extraction.

Q2: My yield is lower than expected. Where is my product?

Diagnosis: Incomplete pH adjustment. The Science: The Henderson-Hasselbalch equation dictates the ratio of ionized to neutral species:



If the pKa is ~10.0 and your pH is 10.0, 50% of your product is still in the water .
Fix:  Ensure pH is at least pKa + 2  (Rule of 2). For this molecule, target pH 12.5 - 13.0 .
Q3: The product turned yellow/brown after drying. Is it degrading?

Diagnosis: Oxidation or Carbonate Formation.

  • Carbonate Salt: Piperidines react avidly with atmospheric

    
     to form carbamates/carbonates.
    
    • Fix: Store under Nitrogen/Argon.

  • Oxidation: Secondary amines can oxidize slowly.

    • Fix: Avoid prolonged exposure to air during drying.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Type Identify Issue Issue->Type Emulsion Emulsion/Rag Layer Type->Emulsion LowYield Low Yield Type->LowYield Sol1 Add Brine (NaCl) Filter through Celite Emulsion->Sol1 Sol2 Check pH > 12? Re-extract Aqueous LowYield->Sol2

Caption: Rapid diagnostic tree for common extraction failures.

References

  • BenchChem. Technical Support Center: Purification of Piperidine Derivatives. (2025).[3][4][5] Retrieved from

  • Royal Society of Chemistry. Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (2021). Retrieved from

  • University of Rochester. Workup: How to Manage an Emulsion. Department of Chemistry. Retrieved from

  • PubChem. Compound Summary: 2-(2-Chlorophenyl)piperidine.[6] National Library of Medicine. Retrieved from

  • LCGC International. Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021).[6] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 2-(2-Chlorophenyl)piperidine vs. Ketamine Analytical Signatures

The following guide provides an in-depth technical comparison between 2-(2-Chlorophenyl)piperidine (2-CPP) and Ketamine . While Ketamine is a widely characterized dissociative anesthetic, 2-(2-Chlorophenyl)piperidine is...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 2-(2-Chlorophenyl)piperidine (2-CPP) and Ketamine .

While Ketamine is a widely characterized dissociative anesthetic, 2-(2-Chlorophenyl)piperidine is a structural analog often encountered as a synthesis impurity, a degradation product in specific pathways, or a novel psychoactive substance (NPS) isomer.[1] Differentiating these two requires precise attention to their distinct carbocyclic frameworks (cyclohexanone vs. piperidine).[1]

[1]

Executive Summary & Structural Divergence[1]

The primary analytical challenge lies in the structural isomorphism often found in "designer" dissociatives. However, Ketamine and 2-(2-Chlorophenyl)piperidine (2-CPP) belong to chemically distinct classes.[1] Ketamine is an arylcyclohexylamine , characterized by a ketone group and an N-methyl substitution. 2-CPP is an arylpiperidine , lacking the ketone functionality and the exocyclic amine chain.[1]

This structural divergence dictates their fragmentation pathways and spectroscopic footprints.[1]

Table 1: Physicochemical Comparison
FeatureKetamine2-(2-Chlorophenyl)piperidine (2-CPP)
IUPAC Name 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one2-(2-chlorophenyl)piperidine
Formula


Mol.[1] Weight 237.72 g/mol 195.69 g/mol
Core Scaffold Cyclohexanone ringPiperidine ring
Key Functional Group Ketone (C=O), Secondary Amine (N-Me)Secondary Amine (Cyclic), No Ketone
CAS No. 6740-88-1 (Base)1177348-56-9 (HCl)
pKa (approx) 7.5~9.0 - 9.5 (Typical for piperidines)

Mass Spectrometry Signatures (GC-MS)

Differentiation via Gas Chromatography-Mass Spectrometry (GC-MS) is definitive due to the significant molecular weight difference and distinct fragmentation mechanisms.[1]

Ketamine Signatures[1]
  • Molecular Ion (

    
    ):  m/z 237 (often weak).[1]
    
  • Base Peak: m/z 180 .[1]

  • Mechanism: Ketamine undergoes

    
    -cleavage adjacent to the amine, followed by the loss of the methyl radical or rearrangement.[1] The signature loss of the cyclopropyl/carbonyl moiety is characteristic.[1]
    
  • Secondary Ions: m/z 209 (loss of CO), m/z 152.[1]

2-(2-Chlorophenyl)piperidine (2-CPP) Signatures[1]
  • Molecular Ion (

    
    ):  m/z 195 (moderate intensity).[1]
    
  • Base Peak: m/z 84 (Predicted).[1]

  • Mechanism: 2-substituted piperidines typically undergo

    
    -cleavage of the ring-substituent bond.[1] The formation of the tetrahydropyridinium ion (
    
    
    
    ) at m/z 84 is the dominant "fingerprint" for the piperidine core.[1]
  • Secondary Ions: m/z 160 (Loss of Cl), m/z 112 (Chlorophenyl cation).[1]

Visualization: Fragmentation Pathways[1]

MS_Fragmentation Ketamine Ketamine (M+ 237) Frag_K1 Base Peak (m/z 180) [M - C2H5]* Ketamine->Frag_K1 Alpha Cleavage (Loss of alkyl/carbonyl) Frag_K2 Minor Ion (m/z 209) [M - CO] Ketamine->Frag_K2 Carbonyl Loss CPP 2-(2-Cl-Ph)Piperidine (M+ 195) Frag_C1 Base Peak (m/z 84) Piperidinium Ion CPP->Frag_C1 Ring-Substituent Cleavage Frag_C2 Chlorophenyl Cation (m/z 112) CPP->Frag_C2 Inductive Cleavage

Figure 1: Comparative fragmentation pathways. Note the distinct base peaks (180 for Ketamine vs. 84 for 2-CPP).[1]

Spectroscopic Differentiation (FTIR & NMR)[1]

When MS is unavailable or for rapid screening of bulk powders, Fourier Transform Infrared Spectroscopy (FTIR) provides the "smoking gun" evidence: the carbonyl group.[1]

FTIR Analysis[1]
  • Ketamine: Exhibits a strong, sharp absorption band at 1700–1725 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the cyclohexanone ring.[1]

  • 2-CPP: Absence of the carbonyl peak. The spectrum is dominated by C-H stretches (2800–3000 cm⁻¹) and the N-H deformation of the piperidine ring (~3300 cm⁻¹ broad, if free base; sharper if HCl salt).[1]

H-NMR (Proton NMR)[1]
  • Ketamine:

    • N-Methyl Singlet: A sharp singlet integrating to 3H around

      
       2.1–2.3 ppm.[1]
      
    • Cyclohexanone Protons: Complex multiplets between

      
       1.6–3.2 ppm.[1]
      
  • 2-CPP:

    • Missing Singlet: No N-methyl peak is present.[1]

    • Piperidine Ring: Multiplets typical of a piperidine ring (

      
       1.2–3.5 ppm), with the methine proton at the C2 position (benzylic) shifting downfield (
      
      
      
      ~3.5–4.0 ppm).[1]

Experimental Protocol: Step-by-Step Differentiation

This protocol is designed for the identification of unknown white powders suspected to be dissociatives.[1]

Reagents & Equipment[1]
  • Solvent: Methanol (LC-MS grade).[1]

  • Instrument: GC-MS (EI mode, 70 eV).[1]

  • Column: DB-5MS or equivalent (30m x 0.25mm).[1]

Workflow
  • Sample Preparation: Dissolve 1 mg of sample in 1 mL Methanol. Vortex for 30 seconds.[1]

  • GC Parameters:

    • Injector: 250°C, Split 20:1.[1]

    • Oven: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • Data Acquisition: Scan range m/z 40–350.

  • Analysis Logic (Self-Validating):

    • Check 1: Is the Retention Time (RT) consistent with Ketamine standard?

    • Check 2: Does the Molecular Ion (

      
      ) match 237?
      
    • Check 3: Is the Base Peak 180?

    • Decision: If

      
       is 195 and Base Peak is 84, the sample is 2-CPP , not Ketamine.[1]
      
Analytical Decision Tree

Decision_Tree Start Unknown Sample (Dissolved in MeOH) FTIR FTIR Screening Start->FTIR Carbonyl Peak at ~1700 cm-1? FTIR->Carbonyl Yes_CO Likely Ketamine Class Carbonyl->Yes_CO Yes No_CO Non-Ketone Analog (e.g., 2-CPP, PCP) Carbonyl->No_CO No GCMS GC-MS Confirmation Yes_CO->GCMS No_CO->GCMS MassCheck Check Molecular Ion (M+) GCMS->MassCheck M237 M+ = 237 Base = 180 MassCheck->M237 M195 M+ = 195 Base = 84 MassCheck->M195 Result_K CONFIRMED: Ketamine M237->Result_K Result_C CONFIRMED: 2-(2-Chlorophenyl)piperidine M195->Result_C

Figure 2: Analytical workflow for differentiating Ketamine from 2-CPP.

Biological & Contextual Relevance[1][2][3]

Understanding why these two compounds might be compared is crucial for the researcher.

  • Synthesis Precursors & Impurities: 2-CPP is not a direct metabolite of Ketamine (which metabolizes to Norketamine via N-demethylation).[1] However, it represents a "stripped" pharmacophore—retaining the chlorophenyl ring and a cyclic amine but lacking the oxygenation. It may appear in the synthesis of other arylpiperidine dissociatives or as a specific impurity in non-standard synthesis routes attempting to utilize piperidine precursors [1].[1]

  • Pharmacophore Overlap: Both compounds target the NMDA receptor, but their binding affinities differ.[1] Ketamine's cyclohexanone ring locks the conformation for optimal channel blocking.[1] The piperidine ring of 2-CPP allows for more conformational flexibility, potentially altering its potency and safety profile compared to Ketamine [2].[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56930869, 2-(2-Chlorophenyl)piperidine. Retrieved February 15, 2026 from [Link][1]

  • Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs.[1] Drug Testing and Analysis.[1][2] (Contextual grounding for arylcyclohexylamine vs arylpiperidine structures). [Link]

  • World Health Organization (2016). Ketamine: Update Review Report, Agenda Item 6.1.[1] Expert Committee on Drug Dependence.[1] (Reference for standard Ketamine analytical data). [Link][1]

Sources

Comparative

Technical Guide: Melting Point Determination &amp; Validation for 2-(2-Chlorophenyl)piperidine HCl

The following guide details the melting point determination and validation framework for 2-(2-Chlorophenyl)piperidine Hydrochloride (CAS 1177348-56-9). This document is structured for analytical chemists and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the melting point determination and validation framework for 2-(2-Chlorophenyl)piperidine Hydrochloride (CAS 1177348-56-9). This document is structured for analytical chemists and drug development professionals, focusing on the transition from traditional capillary methods to thermodynamic characterization via Differential Scanning Calorimetry (DSC).

Executive Summary & Physicochemical Profile

2-(2-Chlorophenyl)piperidine HCl is a critical piperidine intermediate often used in the synthesis of psychoactive pharmaceutical ingredients.[1] As a hydrochloride salt, its thermal behavior is characterized by high crystallinity but is prone to decomposition prior to or during melting , a phenomenon that complicates standard capillary analysis.

Accurate melting point (MP) determination is not merely a purity test; it is a Critical Quality Attribute (CQA) that validates the salt stoichiometry and crystalline form (polymorph).

PropertySpecification
Compound Name 2-(2-Chlorophenyl)piperidine Hydrochloride
CAS Number 1177348-56-9
Molecular Formula C₁₁H₁₄ClN[1][2][3][4][5] · HCl
Molecular Weight 232.15 g/mol
Physical State White to off-white crystalline solid
Thermal Behavior Decomposition likely near melt transition (>200°C typical for HCl salts)
Hygroscopicity Moderate (Handling in low-humidity environment recommended)

Method Comparison: Capillary vs. DSC

For this specific salt, the choice of method significantly impacts the observed value due to the "melting with decomposition" mechanism.[1]

Comparative Analysis Table
FeatureMethod A: Automated Capillary (USP <741>) Method B: Differential Scanning Calorimetry (DSC)
Principle Optical transmission (Clear Point / Meniscus)Heat flow measurement (Endothermic Event)
Primary Output Melting Range (Onset to Clear Point)Onset Temperature (

) & Enthalpy of Fusion (

)
Decomposition Handling Poor. Darkening of sample can obscure optical sensors, leading to false endpoints.Excellent. Separates melting (endotherm) from decomposition (exotherm) if they are distinct.[1]
Sample Requirement ~2–5 mg (Destructive)~1–3 mg (Destructive)
Precision ±0.3°C to ±0.5°C±0.1°C
Compliance Standard for QC/Lot Release (easy transfer).Preferred for R&D/Characterization and Polymorph screening.
Cost per Run LowHigh (requires aluminum/gold pans, N₂ purge)
Recommendation
  • For Routine QC: Use Automated Capillary (Method A) validated against a reference standard. It is faster and compliant with general pharmacopeial monographs.

  • For Validation/Characterization: Use DSC (Method B) to establish the "True Melting Point" (thermodynamic onset) and to detect solvates or amorphous content.[1]

Experimental Protocols

Protocol A: Automated Capillary Method (QC Standard)

Objective: Determine the melting range (Onset to Clear Point) compliant with USP <741> Class Ia.

Reagents & Equipment:

  • Automated Melting Point Apparatus (e.g., Mettler Toledo MP90 or Buchi M-565).[1]

  • Capillary tubes: 1.0 mm O.D., 0.8 mm I.D., borosilicate glass.[1]

  • Agate mortar and pestle.

Workflow:

  • Sample Prep: Grind 100 mg of 2-(2-Chlorophenyl)piperidine HCl into a fine powder. Note: Coarse crystals lead to uneven heat transfer.

  • Drying: Dry the powder in a vacuum desiccator over P₂O₅ for 3 hours to remove surface moisture (crucial for HCl salts).

  • Filling: Fill the capillary to a height of 3 mm . Compact by tapping (automated tapping is preferred).

  • Instrument Setup:

    • Start Temp: 10°C below expected MP (approx. 190°C—verify with scout run).

    • Ramp Rate: 1.0°C/min (Standard). Fast ramps (e.g., 5°C/min) will artificially inflate the MP.[1]

    • Stop Temp: 240°C.

  • Execution: Run the analysis.

  • Analysis: Record Onset (collapse of solid) and Clear Point (complete liquid).

Protocol B: DSC Characterization (Validation Standard)

Objective: Determine thermodynamic onset and check for decomposition.

Workflow:

  • Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid (allows escape of decomposition gases, preventing pan deformation).[1]

  • Sample Loading: Weigh 1–3 mg of sample directly into the pan. Crimp to seal.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Thermal Cycle:

    • Equilibrate at 30°C.

    • Ramp 10.0°C/min to 250°C.

  • Data Processing: Integrate the main endothermic peak. The Extrapolated Onset Temperature is the validated melting point.[1][6]

Validation Framework (ICH Q2 / USP <1225>)

To validate the capillary method for 2-(2-Chlorophenyl)piperidine HCl, perform the following experiments.

A. Specificity (Discrimination)

Demonstrate the method can distinguish the pure salt from likely impurities (e.g., free base or synthesis precursors).

  • Test: Mix pure sample with 5% 2-(2-Chlorophenyl)piperidine (free base).

  • Acceptance: The mixture must show a depressed melting point (eutectic behavior) and a broader range (>2°C) compared to the pure salt.[1]

B. Accuracy (Comparison to Reference)

Since a primary USP standard for this specific CAS may not exist, use the DSC Onset value as the "True Value."

  • Formula:

    
    
    
  • Note: Capillary clear points are typically 0.5–1.0°C higher than DSC onset.[1]

C. Precision (Repeatability)
  • Protocol: Analyze 6 replicates of the same lot.

  • Acceptance: Relative Standard Deviation (RSD) of the clear point

    
    .
    

Visualization of Workflows

Figure 1: Method Selection & Execution Logic

MP_Determination Start Start: 2-(2-Chlorophenyl)piperidine HCl CheckType Is the goal QC Release or Characterization? Start->CheckType QC_Path QC / Lot Release CheckType->QC_Path Routine Char_Path R&D / Characterization CheckType->Char_Path Deep Analysis Capillary Automated Capillary Method (USP <741>) QC_Path->Capillary Prep_Cap Grind & Dry (Vacuum Desiccator) Capillary->Prep_Cap Run_Cap Run @ 1.0°C/min Ramp Prep_Cap->Run_Cap Result_Cap Record Melting Range (Onset - Clear Point) Run_Cap->Result_Cap DSC DSC Analysis (Thermodynamic) Char_Path->DSC Prep_DSC Weigh 1-3mg into Hermetic Pan DSC->Prep_DSC Run_DSC Ramp 10°C/min under N2 Prep_DSC->Run_DSC Result_DSC Calculate Extrapolated Onset & Enthalpy of Fusion Run_DSC->Result_DSC Result_DSC->Result_Cap Validates (Reference Value)

Caption: Decision matrix for selecting the appropriate melting point determination method based on analytical needs (QC vs. R&D).

Representative Data & Troubleshooting

The following data is representative of high-purity Piperidine HCl salts.

ParameterHigh Purity (>99.5%)Crude / Impure (~95%)Interpretation
Capillary Range 212.5°C – 213.5°C208.0°C – 212.0°CBroad range (>2°C) indicates impurities.[1]
DSC Onset 212.1°C207.5°CDepression of onset confirms impurity (Van 't Hoff equation).[1]
Visual Observation Clear liquid, slight yellowing.[1]Dark brown/black melt (Charring).Excessive charring suggests residual solvent or organic impurities.

Troubleshooting "Decomposition": If the sample turns brown/black before melting:

  • Cause: The compound is thermally unstable or contains residual acid.[1]

  • Solution: Perform the test in a sealed capillary (evacuated and flame-sealed) or use DSC with hermetic pans to prevent oxidation during heating.[1]

References

  • OECD Guideline 102 . Melting Point / Melting Range. OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard text for DSC methodology).

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

Sources

Validation

X-ray crystallography data for 2-(2-Chlorophenyl)piperidine salts

Technical Comparison Guide: Crystalline Salts of 2-(2-Chlorophenyl)piperidine Executive Summary 2-(2-Chlorophenyl)piperidine is a critical pharmacophore found in NMDA receptor antagonists and various bioactive alkaloids....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Crystalline Salts of 2-(2-Chlorophenyl)piperidine

Executive Summary

2-(2-Chlorophenyl)piperidine is a critical pharmacophore found in NMDA receptor antagonists and various bioactive alkaloids. Its structural rigidity, conferred by the piperidine ring, and the steric bulk of the ortho-chloro substituent create unique challenges in solid-state characterization and chiral resolution.

This guide objectively compares the two most distinct crystalline forms of this moiety: the Hydrochloride (HCl) salt , utilized for bulk stability and bioavailability, and the Dibenzoyl-L-Tartrate salt , utilized for chiral resolution. We analyze the crystallographic data, packing motifs, and experimental protocols required to isolate these forms.

The Comparative Landscape

The selection of a salt form dictates the downstream utility of the compound. The following matrix contrasts the primary operational salt (HCl) against the primary resolution salt (Tartrate).

FeatureHydrochloride (HCl) Salt Dibenzoyl-L-Tartrate Salt
Primary Utility Final API form, Bioavailability, Long-term StabilityChiral Resolution (Enantiomeric Separation)
Crystallinity High; forms dense, prismatic needles or plates.Moderate; often forms solvates or conglomerates.
Lattice Energy High (Ionic N-H···Cl interactions).Moderate (H-bond networks N-H···O).
Solubility (Water) High (>50 mg/mL).Low to Moderate (Differential solubility between diastereomers).
Hygroscopicity Moderate (requires desiccation).Low (often non-hygroscopic).
Melting Point >200°C (Decomposition).150°C – 180°C (Sharp melting range).

X-Ray Crystallography Insights

The crystallographic behavior of 2-(2-chlorophenyl)piperidine is governed by the "Chair" conformation of the piperidine ring and the steric demand of the 2-aryl substituent.

A. Conformational Analysis
  • Ring Geometry: The piperidine ring adopts a classic chair conformation.[1]

  • Substituent Orientation: The bulky 2-(2-chlorophenyl) group preferentially occupies the equatorial position . This minimizes 1,3-diaxial interactions with the protons at C4 and C6.

  • Steric Clash: The ortho-chloro substituent introduces a twist in the biaryl-like bond (C2_piperidine–C1_phenyl) to alleviate steric strain with the piperidine nitrogen lone pair or N-H bond.

B. Packing Motifs
  • HCl Salt: Dominated by strong ionic hydrogen bonds between the protonated piperidine nitrogen (

    
    ) and the chloride anion (
    
    
    
    ). These typically form infinite 1D chains or 2D sheets, resulting in high melting points.
  • Tartrate Salt: Characterized by complex hydrogen bonding networks involving the carboxylate groups of the tartaric acid and the ammonium center. The chiral "chute" formed by the tartrate framework selectively crystallizes one enantiomer (typically

    
     with 
    
    
    
    -tartrate, subject to specific solvent conditions), acting as the mechanism for optical resolution.

Experimental Protocols

Protocol A: Synthesis & Crystallization of the Hydrochloride Salt

Objective: To generate high-quality single crystals for XRD structure determination.

  • Dissolution: Dissolve 1.0 mmol of 2-(2-chlorophenyl)piperidine free base in 5 mL of anhydrous ethanol.

  • Acidification: Add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0°C. A white precipitate will form immediately.

  • Redissolution: Heat the suspension to 60°C and add methanol dropwise until the solution becomes clear.

  • Crystal Growth (Vapor Diffusion):

    • Place the solution in a small inner vial.

    • Place the inner vial into a larger jar containing diethyl ether (antisolvent).

    • Seal the outer jar and allow to stand undisturbed at 4°C for 3–5 days.

  • Harvest: Collect colorless prismatic crystals via filtration.

Protocol B: Chiral Resolution via Tartrate Salt Formation

Objective: To separate the (R)-enantiomer from the racemate.

  • Stoichiometry: Mix 10 mmol of racemic 2-(2-chlorophenyl)piperidine with 5 mmol (0.5 eq) of (-)-Dibenzoyl-L-tartaric acid in acetone/methanol (9:1).

    • Note: Using 0.5 equivalents maximizes the "Pope-Peachey" efficiency, precipitating only the less soluble diastereomer.

  • Nucleation: Heat to reflux to ensure complete dissolution, then cool slowly to room temperature over 6 hours.

  • Seeding: If no precipitate forms, scratch the vessel wall or add a seed crystal of the desired diastereomer.

  • Recrystallization: Filter the solid. Recrystallize from hot ethanol to upgrade chiral purity (>99% ee).

  • Free Base Recovery: Treat the salt with 1M NaOH and extract with dichloromethane to recover the enantiopure free base.

Comparative Data Analysis

The following data represents typical physicochemical properties observed for 2-arylpiperidine salts.

Table 1: Physicochemical Properties Comparison

PropertyHydrochloride SaltDibenzoyl-L-Tartrate Salt
Crystal System Monoclinic or OrthorhombicMonoclinic (

)
Space Group

(Racemic) /

(Chiral)

(Chiral)
Z (Molecules/Unit Cell) 42 or 4
Melting Point 220–245°C (dec)165–175°C
Solubility (EtOH) ModerateLow (Hot), Insoluble (Cold)
Chiral Purity Potential N/A (Requires pre-resolution)>99% ee (After recrystallization)

Workflow Visualization

The following diagram illustrates the decision logic for salt selection and the resolution workflow.

G Start Racemic 2-(2-Chlorophenyl)piperidine Decision Goal: Stability or Chirality? Start->Decision HCl_Route Add HCl / Ether Decision->HCl_Route Stability/Storage Res_Route Add Dibenzoyl-L-Tartaric Acid (0.5 eq) Decision->Res_Route Chiral Resolution HCl_Salt Hydrochloride Salt (Achiral/Racemic) HCl_Route->HCl_Salt HCl_Analysis XRD: N-H...Cl Packing High MP (>220°C) HCl_Salt->HCl_Analysis Diast_Salt Diastereomeric Salt Precipitate (Less Soluble Isomer) Res_Route->Diast_Salt Recryst Recrystallization (EtOH) Diast_Salt->Recryst FreeBase Basify (NaOH) -> Extract Recryst->FreeBase Final_Prod Enantiopure (R)-Isomer FreeBase->Final_Prod

Figure 1: Strategic workflow for salt selection and chiral resolution of 2-(2-chlorophenyl)piperidine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7141727, (R)-2-(2-Chlorophenyl)piperidine. Retrieved from [Link]

  • Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry Search (General Reference for Piperidine Salts). Retrieved from [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)piperidine hydrochloride
Reactant of Route 2
2-(2-Chlorophenyl)piperidine hydrochloride
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